molecular formula C6H5ClINO B572567 4-Chloro-5-iodo-2-methoxypyridine CAS No. 1261488-16-7

4-Chloro-5-iodo-2-methoxypyridine

Cat. No.: B572567
CAS No.: 1261488-16-7
M. Wt: 269.466
InChI Key: XCHKCEXIINJBAJ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methoxypyridine, also known as 4-Chloro-5-iodo-2-methoxypyridine, is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.466. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-iodo-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKCEXIINJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-5-iodo-2-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

4-Chloro-5-iodo-2-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry and organic synthesis. Its unique trifunctional nature, characterized by the presence of a methoxy group, a chlorine atom, and an iodine atom on the pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these substituents provides multiple reactive sites, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 4-chloro-5-iodo-2-methoxypyridine, with a particular focus on its role in the development of novel therapeutic agents.

The pyridine core is a ubiquitous motif in a vast number of approved drugs and biologically active compounds.[1] The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, are of significant interest due to their utility in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-5-iodo-2-methoxypyridine is crucial for its appropriate handling, storage, and application in synthetic protocols. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅ClINO
Molecular Weight 269.47 g/mol
CAS Number 1261488-16-7
Appearance Off-white to yellow solid (predicted)
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Synthesis of 4-Chloro-5-iodo-2-methoxypyridine

The synthesis of 4-chloro-5-iodo-2-methoxypyridine can be achieved through a variety of synthetic routes, often involving the sequential introduction of the desired substituents onto a pyridine or pyridinone precursor. A plausible and efficient method involves the direct iodination of a suitable chloromethoxypyridine precursor. This electrophilic aromatic substitution is a well-established transformation in heterocyclic chemistry.

Proposed Synthetic Workflow

A likely synthetic pathway to 4-chloro-5-iodo-2-methoxypyridine commences with the commercially available 2-methoxy-4-chloropyridine. The subsequent iodination at the C5 position can be accomplished using an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane.

synthetic_workflow start 2-Methoxy-4-chloropyridine reagent N-Iodosuccinimide (NIS) Acetonitrile start->reagent Iodination product 4-Chloro-5-iodo-2-methoxypyridine reagent->product workup Aqueous Workup & Purification product->workup Isolation

Caption: Proposed synthetic workflow for 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-methoxy-4-chloropyridine (1.0 equivalent) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-chloro-5-iodo-2-methoxypyridine.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of 4-chloro-5-iodo-2-methoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) compared to the more robust carbon-chlorine bond. This disparity in reactivity allows for highly regioselective cross-coupling reactions, where the iodine atom at the C5 position can be selectively functionalized while leaving the chlorine atom at the C4 position intact for subsequent transformations.

This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the controlled and efficient construction of complex, multi-substituted pyridine derivatives.

Regioselective Cross-Coupling Reactions

A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the C5 position of 4-chloro-5-iodo-2-methoxypyridine. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

  • Stille Coupling: Reaction with organostannanes.

cross_coupling start 4-Chloro-5-iodo-2-methoxypyridine suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst product_suzuki 4-Chloro-5-aryl-2-methoxypyridine suzuki->product_suzuki product_sonogashira 4-Chloro-5-alkynyl-2-methoxypyridine sonogashira->product_sonogashira product_buchwald 4-Chloro-5-amino-2-methoxypyridine buchwald->product_buchwald

Caption: Regioselective cross-coupling at the C5 position of the pyridine ring.

Role in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, with a significant number of pharmaceuticals containing this heterocyclic core.[1] The introduction of chlorine atoms into drug candidates is a common strategy to enhance their metabolic stability, binding affinity, and overall therapeutic efficacy.[5] 4-Chloro-5-iodo-2-methoxypyridine serves as an excellent starting material for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The ability to selectively functionalize the C5 and C4 positions allows for the systematic exploration of the chemical space around the pyridine core, which is critical for establishing structure-activity relationships (SAR). For instance, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the substituents introduced at the C5 and C4 positions can be tailored to interact with specific residues in the target protein's binding site.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts of these protons will be influenced by the electronic effects of the substituents. An additional singlet would be observed for the methoxy group protons, typically in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms directly attached to the halogens and the oxygen atom will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety Information

As with any chemical reagent, 4-chloro-5-iodo-2-methoxypyridine should be handled with appropriate safety precautions in a laboratory setting. While a specific material safety data sheet (MSDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][6][7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][8]

  • In case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

  • Fire Hazards: While the flammability of this specific compound is not documented, many organic compounds are flammable. Keep away from heat, sparks, and open flames.[6][7][8]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator - Molecular Weight Calculator. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Regioselective Coupling Reactions of 2,4-Diaminopyridine Derivatives with Aryl Halides: The Synthesis of Elaborated Pyridines. Retrieved from [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • YouTube. (2018, March 12). How To Calculate Molecular Weight and Molar Mass!. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-iodo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifunctional structure serves as a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-5-iodo-2-methoxypyridine, alongside standardized methodologies for the experimental determination of these characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous approved drugs. The strategic placement of various substituents, such as halogens and methoxy groups, can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1] The chloro and methoxy groups, in particular, can significantly impact intermolecular interactions within protein binding pockets and affect a compound's metabolic stability and physicochemical properties.[2]

4-Chloro-5-iodo-2-methoxypyridine, with its distinct substitution pattern, presents multiple reactive sites. The iodo and chloro substituents are particularly amenable to various cross-coupling reactions, providing a gateway to constructing diverse chemical libraries for hit-to-lead optimization in drug discovery programs. A precise knowledge of its physical properties is the foundational starting point for any synthetic or analytical endeavor involving this compound.

Core Physicochemical Properties

A summary of the core physicochemical properties of 4-Chloro-5-iodo-2-methoxypyridine is presented below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting and boiling points, are not yet widely reported in the public domain and warrant experimental determination.

PropertyValueSource
IUPAC Name 4-Chloro-5-iodo-2-methoxypyridine-
CAS Number 1261488-16-7[3]
Molecular Formula C₆H₅ClINO[3]
Molecular Weight 269.47 g/mol [3]
Appearance Not explicitly reported; likely a solidInferred from storage conditions
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Not explicitly reported; likely soluble in common organic solventsInferred from related compounds
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[3]

Structural Elucidation and Characterization Workflow

The definitive identification and purity assessment of 4-Chloro-5-iodo-2-methoxypyridine rely on a suite of spectroscopic and chromatographic techniques. The following workflow represents a standard, self-validating system for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Thermal Thermal Analysis (DSC/TGA for Melting Point) Purification->Thermal Thermal Properties HPLC HPLC/UPLC for Purity Purification->HPLC Purity Assessment

Caption: A typical experimental workflow for the synthesis, purification, and characterization of 4-Chloro-5-iodo-2-methoxypyridine.

Experimental Methodologies for Physical Property Determination

The following section details the standard experimental protocols for determining the key physical properties of 4-Chloro-5-iodo-2-methoxypyridine.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and phase transition behavior of a solid material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Chloro-5-iodo-2-methoxypyridine into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the expected melting point.

    • Maintain an inert atmosphere by purging with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-iodo-2-methoxypyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a standard pulse program.

    • The expected spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns consistent with the substituted pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling constants to confirm the molecular structure.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the precise molecular weight of the compound, confirming its elemental composition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+) or a protonated molecule ([M+H]+), confirming the molecular weight of 269.47 g/mol . The isotopic pattern, particularly due to the presence of chlorine, should also be consistent with the molecular formula.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust chromatographic technique used to separate, identify, and quantify each component in a mixture, thereby providing a precise measure of the purity of the compound.

Step-by-Step Protocol:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of 4-Chloro-5-iodo-2-methoxypyridine of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid.

  • Chromatographic Conditions:

    • Use a suitable stationary phase, such as a C18 column.

    • Develop a gradient or isocratic elution method to achieve good separation.

    • Set the detector wavelength (e.g., using a UV-Vis detector) to a value where the compound has strong absorbance.

  • Analysis: Inject a small volume of the sample solution and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solubility Profile

  • Aqueous Solubility: Expected to be low due to the hydrophobic nature of the substituted pyridine ring.

  • Organic Solvent Solubility: Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol, which is typical for such heterocyclic compounds.

A definitive solubility profile would require experimental determination, which can be performed by methods such as the shake-flask method followed by quantification of the dissolved compound.

Safety and Handling

Based on the GHS hazard statements provided for 4-Chloro-5-iodo-2-methoxypyridine, the following precautions should be observed:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Practices:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dark, and dry place, as recommended.[3]

Conclusion

4-Chloro-5-iodo-2-methoxypyridine is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical data and presented a framework for its comprehensive experimental characterization. Adherence to the described methodologies will ensure the quality and integrity of this compound in research and development settings, ultimately facilitating its successful application in the synthesis of novel molecules with therapeutic potential.

References

  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[Link]

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The Strategic Synthesis of 4-Chloro-5-iodo-2-methoxypyridine: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Among the vast landscape of substituted pyridines, 4-chloro-5-iodo-2-methoxypyridine stands out as a highly valuable, trifunctionalized building block. The presence of a chloro, iodo, and methoxy group on the same pyridine core offers a rich platform for a diverse array of chemical transformations, making it a sought-after intermediate in the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth exploration of two robust synthetic pathways for the preparation of 4-chloro-5-iodo-2-methoxypyridine, offering practical, field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of the target molecule and its intermediates is crucial for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4-Chloro-5-iodo-2-methoxypyridine and Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Chloro-2-methoxypyridineC₆H₆ClNO143.57Colorless to light yellow liquid72141-44-7
4-Chloro-5-nitro-2-methoxypyridineC₆H₅ClN₂O₃188.57Yellow solidNot available
5-Amino-4-chloro-2-methoxypyridineC₆H₇ClN₂O158.59Off-white to light brown solidNot available
4-Chloro-5-iodo-2-methoxypyridineC₆H₅ClINO269.47Off-white to yellow solid1261488-16-7

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Note: The following NMR data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended.

Compound¹H NMR¹³C NMR
4-Chloro-2-methoxypyridine ~8.0 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.7 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃)~164 (C-2), ~150 (C-6), ~145 (C-4), ~118 (C-5), ~108 (C-3), ~54 (OCH₃)
4-Chloro-5-nitro-2-methoxypyridine ~8.5 (s, 1H, H-6), ~7.0 (s, 1H, H-3), ~4.0 (s, 3H, OCH₃)~162 (C-2), ~152 (C-6), ~148 (C-4), ~135 (C-5), ~110 (C-3), ~55 (OCH₃)
5-Amino-4-chloro-2-methoxypyridine ~7.6 (s, 1H, H-6), ~6.5 (s, 1H, H-3), ~4.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)~160 (C-2), ~140 (C-6), ~138 (C-4), ~130 (C-5), ~105 (C-3), ~53 (OCH₃)
4-Chloro-5-iodo-2-methoxypyridine ~8.2 (s, 1H, H-6), ~7.1 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃)~163 (C-2), ~155 (C-6), ~147 (C-4), ~112 (C-3), ~85 (C-5), ~54 (OCH₃)

Synthesis of the Starting Material: 4-Chloro-2-methoxypyridine

A reliable synthesis of the starting material is paramount. 4-Chloro-2-methoxypyridine can be efficiently prepared from the commercially available 2,4-dichloropyridine via a nucleophilic aromatic substitution reaction.

G 2,4-Dichloropyridine 2,4-Dichloropyridine 4-Chloro-2-methoxypyridine 4-Chloro-2-methoxypyridine 2,4-Dichloropyridine->4-Chloro-2-methoxypyridine  NaOCH₃, CH₃OH  

Caption: Synthesis of 4-Chloro-2-methoxypyridine.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxypyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous methanol.

  • Addition of Sodium Methoxide: To the stirred solution, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure 4-chloro-2-methoxypyridine.

Synthetic Pathway 1: Direct Iodination of 4-Chloro-2-methoxypyridine

This pathway represents the most straightforward approach, relying on the directing effects of the substituents on the pyridine ring to achieve the desired regioselectivity. The methoxy group at the 2-position is an ortho-para director, while the chloro group at the 4-position is a deactivating ortho-para director. Electrophilic attack is therefore sterically and electronically favored at the C5 position.

G 4-Chloro-2-methoxypyridine 4-Chloro-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-2-methoxypyridine->4-Chloro-5-iodo-2-methoxypyridine  Iodinating Agent (e.g., NIS, I₂/HIO₃)  

Caption: Direct Iodination Pathway.

Experimental Protocol: Direct Iodination
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-chloro-2-methoxypyridine (1.0 eq) in a suitable solvent such as sulfuric acid or acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C. Alternatively, a mixture of iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) can be used.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted iodine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-5-iodo-2-methoxypyridine.

Synthetic Pathway 2: A Multi-step Approach via Sandmeyer Reaction

This pathway offers a more controlled, albeit longer, route to the target molecule. It involves the introduction of a nitro group, which is then reduced to an amine, followed by a Sandmeyer reaction to install the iodo substituent. This method is particularly useful if the direct iodination lacks the desired regioselectivity or gives difficult-to-separate isomers.

G cluster_0 Pathway 2: Multi-step Synthesis 4-Chloro-2-methoxypyridine 4-Chloro-2-methoxypyridine 4-Chloro-5-nitro-2-methoxypyridine 4-Chloro-5-nitro-2-methoxypyridine 4-Chloro-2-methoxypyridine->4-Chloro-5-nitro-2-methoxypyridine  HNO₃, H₂SO₄   5-Amino-4-chloro-2-methoxypyridine 5-Amino-4-chloro-2-methoxypyridine 4-Chloro-5-nitro-2-methoxypyridine->5-Amino-4-chloro-2-methoxypyridine  Fe, HCl or SnCl₂   4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine 5-Amino-4-chloro-2-methoxypyridine->4-Chloro-5-iodo-2-methoxypyridine  1. NaNO₂, H₂SO₄  2. KI  

Caption: Multi-step Synthesis via Sandmeyer Reaction.

Step 1: Nitration of 4-Chloro-2-methoxypyridine

The nitration of the pyridine ring is a classic electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is typically employed.[3]

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add 4-chloro-2-methoxypyridine (1.0 eq) to the cold sulfuric acid with stirring.

  • Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is ~7.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give 4-chloro-5-nitro-2-methoxypyridine.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved using various reagents, with iron in acidic medium or tin(II) chloride being common and effective choices.[4]

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-5-nitro-2-methoxypyridine (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Add water and basify with an aqueous solution of sodium carbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-4-chloro-2-methoxypyridine.

Step 3: Sandmeyer Iodination

The final step involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.[5][6]

  • Diazotization: In a beaker, dissolve 5-amino-4-chloro-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-5-iodo-2-methoxypyridine.

Conclusion: A Versatile Intermediate for Future Discovery

This in-depth technical guide has detailed two reliable and robust synthetic pathways for the preparation of 4-chloro-5-iodo-2-methoxypyridine. The direct iodination route offers a more concise approach, while the multi-step Sandmeyer reaction pathway provides greater control over regioselectivity. The choice of pathway will depend on the specific requirements of the research, including scale, available resources, and desired purity. The protocols provided herein are designed to be self-validating and are grounded in established chemical principles. By providing a comprehensive understanding of the synthesis of this key intermediate, this guide aims to empower researchers and drug development professionals to accelerate the discovery of novel and impactful therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

  • Google Patents. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5028. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive technical overview of 4-Chloro-5-iodo-2-methoxypyridine, a crucial building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, physicochemical properties, and its strategic application in medicinal chemistry, underpinned by its unique structural attributes that allow for selective chemical modifications.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by its IUPAC name, 4-Chloro-5-iodo-2-methoxypyridine . This nomenclature precisely describes the substitution pattern on the pyridine ring, which is essential for differentiating it from its isomers.

Synonyms: While the IUPAC name is the standard identifier, the compound may be referred to by variations in ordering or punctuation in different contexts. However, for clarity and precision in scientific communication, the systematic IUPAC name is strongly recommended.

CAS Number: The unique Chemical Abstracts Service (CAS) registry number for 4-Chloro-5-iodo-2-methoxypyridine is 1261488-16-7 . This number serves as a universal identifier across chemical databases and supplier catalogs.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling, storage, and effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₅ClINO[1]
Molecular Weight 269.47 g/mol [1]
Appearance Solid (form may vary)
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Safety Information: 4-Chloro-5-iodo-2-methoxypyridine is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area, are essential when handling this compound[2]. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Strategic Importance in Medicinal Chemistry

The synthetic utility of 4-Chloro-5-iodo-2-methoxypyridine in drug discovery stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and therefore more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This disparity allows for highly regioselective modifications of the pyridine core.

This strategic handle enables medicinal chemists to introduce molecular diversity at the 5-position of the pyridine ring through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while retaining the chlorine atom at the 4-position for subsequent transformations. This stepwise functionalization is a powerful tool for the construction of complex molecular architectures and the generation of compound libraries for lead optimization in drug discovery programs. Halogenated pyridines, in general, are valuable scaffolds in the development of novel therapeutic agents[3].

Regioselective cross-coupling reactions at the C5-iodo position.

Synthesis of 4-Chloro-5-iodo-2-methoxypyridine

Illustrative Experimental Protocol (Hypothetical):

Disclaimer: This is a generalized, hypothetical protocol and must be adapted and optimized by a qualified synthetic chemist.

Objective: To synthesize 4-Chloro-5-iodo-2-methoxypyridine via electrophilic iodination.

Materials:

  • 4-Chloro-2-methoxypyridine (starting material)

  • N-Iodosuccinimide (NIS) (iodinating agent)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Chloro-2-methoxypyridine (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add N-Iodosuccinimide (1.0 - 1.2 equivalents) portion-wise at room temperature. The reaction may be cooled in an ice bath to control any exotherm.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Chloro-5-iodo-2-methoxypyridine.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 4-Chloro-2-methoxypyridine in anhydrous solvent B Add N-Iodosuccinimide A->B C Monitor reaction by TLC/LC-MS B->C D Quench with Na2S2O3 (aq) C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Column Chromatography F->G H Pure 4-Chloro-5-iodo-2-methoxypyridine G->H

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-5-iodo-2-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, commercial availability, synthesis, and, most importantly, its application in the synthesis of complex molecules for drug discovery, with a focus on practical, field-proven insights.

Introduction to 4-Chloro-5-iodo-2-methoxypyridine: A Versatile Scaffold

4-Chloro-5-iodo-2-methoxypyridine is a strategically substituted pyridine ring, a common motif in a vast array of pharmaceuticals. Its utility stems from the orthogonal reactivity of its two halogen substituents, the chloro and iodo groups, which allows for selective, stepwise functionalization. This trifunctional nature, combined with the electronic influence of the methoxy group, makes it a valuable starting material for the synthesis of highly decorated pyridine cores, which are central to many kinase inhibitors and other therapeutic agents.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₅ClINO
Molecular Weight 269.47 g/mol
CAS Number 1261488-16-7
Appearance Typically a solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Commercial Availability

A number of chemical suppliers offer 4-Chloro-5-iodo-2-methoxypyridine, typically on a synthesis-on-demand basis or with limited stock. When sourcing this reagent, it is crucial to request a certificate of analysis (CoA) to verify purity and identity.

Table of Commercial Suppliers:

SupplierPurity/SpecificationAvailabilityAnalytical Data Provided
BLD Pharm >95%InquireNMR, HPLC, LC-MS, UPLC & more available[1]
SynHet >95% or >99%Synthesis on demandLCMS or GCMS; other methods available on request[2]
Sigma-Aldrich 95%InquireBasic properties listed[3]

Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.

Synthesis of 4-Chloro-5-iodo-2-methoxypyridine: A Plausible Route

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 2-methoxypyridine and involves a sequence of N-oxidation, nitration, chlorination, reduction of the nitro group, and finally, a Sandmeyer-type diazotization-iodination.

G cluster_synthesis Proposed Synthesis of 4-Chloro-5-iodo-2-methoxypyridine 2-Methoxypyridine 2-Methoxypyridine 2-Methoxypyridine-N-oxide 2-Methoxypyridine-N-oxide 2-Methoxypyridine->2-Methoxypyridine-N-oxide m-CPBA 2-Methoxy-4-nitropyridine-N-oxide 2-Methoxy-4-nitropyridine-N-oxide 2-Methoxypyridine-N-oxide->2-Methoxy-4-nitropyridine-N-oxide HNO3/H2SO4 4-Chloro-2-methoxy-5-nitropyridine 4-Chloro-2-methoxy-5-nitropyridine 2-Methoxy-4-nitropyridine-N-oxide->4-Chloro-2-methoxy-5-nitropyridine POCl3 4-Chloro-5-amino-2-methoxypyridine 4-Chloro-5-amino-2-methoxypyridine 4-Chloro-2-methoxy-5-nitropyridine->4-Chloro-5-amino-2-methoxypyridine Fe/AcOH or H2, Pd/C 4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-5-amino-2-methoxypyridine->4-Chloro-5-iodo-2-methoxypyridine 1. NaNO2, H2SO4 2. KI

Caption: Proposed multi-step synthesis of 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Experimental Protocol (Analogous)

The following protocol is a detailed, step-by-step guide based on analogous transformations. Researchers should perform careful optimization and characterization at each step.

Step 1: N-Oxidation of 2-Methoxypyridine

  • Rationale: The N-oxide is formed to activate the pyridine ring for electrophilic nitration at the 4-position.

  • Procedure:

    • Dissolve 2-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and then sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxypyridine-N-oxide.

Step 2: Nitration of 2-Methoxypyridine-N-oxide

  • Rationale: The N-oxide directs electrophilic substitution to the 4-position.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-methoxypyridine-N-oxide (1.0 eq).

    • Carefully warm the mixture to 80-90 °C and maintain for 2-4 hours.

    • Cool the reaction and pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH) to precipitate the product.

    • Filter, wash with cold water, and dry to obtain 2-methoxy-4-nitropyridine-N-oxide.

Step 3: Chlorination of 2-Methoxy-4-nitropyridine-N-oxide

  • Rationale: The N-oxide can be displaced by a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure:

    • Gently reflux a mixture of 2-methoxy-4-nitropyridine-N-oxide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) for 1-2 hours.

    • Cool the mixture and carefully quench by pouring it onto ice.

    • Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield 4-chloro-2-methoxy-5-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a precursor for the diazotization reaction.

  • Procedure:

    • Dissolve 4-chloro-2-methoxy-5-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

    • Add iron powder (excess) and heat the mixture to reflux for 2-4 hours.

    • Cool, filter through celite to remove the iron salts, and neutralize the filtrate.

    • Extract the product, dry the organic layer, and concentrate to give 4-chloro-5-amino-2-methoxypyridine.

Step 5: Diazotization and Iodination (Sandmeyer Reaction)

  • Rationale: The amino group is converted to a diazonium salt, which is then displaced by iodide.

  • Procedure:

    • Dissolve 4-chloro-5-amino-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench with sodium thiosulfate solution, extract the product, dry, and purify by column chromatography to obtain 4-Chloro-5-iodo-2-methoxypyridine.

Analytical Characterization

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HH-6
~7.0s1HH-3
~4.0s3H-OCH₃

Note: These are predicted values and may differ from experimental results. It is highly recommended to obtain experimental data for full characterization.

Other Expected Analytical Data:

  • ¹³C NMR: Expect signals for the two aromatic CH carbons, three quaternary carbons (C-Cl, C-I, C-OCH₃), and the methoxy carbon.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z ≈ 269, along with a characteristic isotope pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for C-O-C stretching (ether), C=C and C=N stretching (aromatic ring), and C-H stretching.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The true value of 4-Chloro-5-iodo-2-methoxypyridine lies in its utility as a versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its application.

Orthogonal Reactivity in Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This allows for selective functionalization at the 5-position, leaving the 4-chloro group available for subsequent transformations.

G cluster_reactivity Orthogonal Reactivity of 4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine 5-Aryl/Alkynyl-4-chloro-2-methoxypyridine 5-Aryl/Alkynyl-4-chloro-2-methoxypyridine 4-Chloro-5-iodo-2-methoxypyridine->5-Aryl/Alkynyl-4-chloro-2-methoxypyridine Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Fully Functionalized Pyridine Fully Functionalized Pyridine 5-Aryl/Alkynyl-4-chloro-2-methoxypyridine->Fully Functionalized Pyridine Further Functionalization at C-4 (e.g., SNAr, another Cross-Coupling)

Caption: Stepwise functionalization of 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] The following is a representative protocol for the coupling of 4-Chloro-5-iodo-2-methoxypyridine with a terminal alkyne.

Materials:

  • 4-Chloro-5-iodo-2-methoxypyridine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, excess)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-5-iodo-2-methoxypyridine, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-4-chloro-2-methoxypyridine.

Detailed Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7][8][9] The following is a representative protocol.

Materials:

  • 4-Chloro-5-iodo-2-methoxypyridine (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., dioxane/water or DME/water)

Procedure:

  • To a reaction vessel, add 4-Chloro-5-iodo-2-methoxypyridine, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 5-aryl-4-chloro-2-methoxypyridine.

Safety and Handling

4-Chloro-5-iodo-2-methoxypyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and dark place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-Chloro-5-iodo-2-methoxypyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its key strength lies in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization of the pyridine core. This guide has provided a comprehensive overview of its properties, commercial availability, a plausible synthetic route, and detailed protocols for its application in key cross-coupling reactions. By leveraging the unique reactivity of this compound, researchers can efficiently access novel and complex molecular architectures in their quest for new therapeutic agents.

References

  • Ashimori, A., et al. (1990). Studies on antiulcer agents. I. Synthesis and antiulcer activities of 2-substituted-4-acylaminopyridine N-oxides. Chemical and Pharmaceutical Bulletin, 38(9), 2446-2458.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876.
  • Fodale, V., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1153.
  • Gildner, P. G., & Colacot, T. J. (2015). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Organometallics, 34(20), 4941-4946.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chen, Y., et al. (2024).
  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Sonogashira Coupling of Aryl Bromides. Organic Letters, 4(2), 269-272.
  • Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

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The Strategic Role of 4-Chloro-5-iodo-2-methoxypyridine in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Heterocyclic Intermediate

For researchers, scientists, and professionals in drug development, the identification and effective utilization of versatile chemical intermediates are paramount to the successful synthesis of novel therapeutic agents. This guide delves into the core utility of 4-chloro-5-iodo-2-methoxypyridine (CAS 1261488-16-7), a strategically substituted pyridine derivative that serves as a powerful building block in modern organic synthesis. Its unique trifunctional nature, featuring chloro, iodo, and methoxy groups on a pyridine core, offers a rich platform for a variety of selective chemical transformations. This document aims to provide not just a list of reactions, but a deeper understanding of the causality behind its synthetic applications, empowering chemists to leverage its full potential in their research endeavors.

Physicochemical Properties and Structural Rationale

A comprehensive understanding of a molecule's properties is the bedrock of its effective application. The strategic placement of substituents in 4-chloro-5-iodo-2-methoxypyridine dictates its reactivity and utility.

PropertyValueSource
Molecular Formula C₆H₅ClINO[1]
Molecular Weight 269.47 g/mol [1]
Appearance Powder[1]
CAS Number 1261488-16-7[1]
Storage Conditions Room Temperature, protect from light[1]

The key to this molecule's utility lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 5-position the primary site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This inherent regioselectivity is a cornerstone of its strategic application. The electron-donating methoxy group at the 2-position and the electron-withdrawing chloro group at the 4-position further modulate the electronic properties of the pyridine ring, influencing its reactivity in various transformations.

Molecule_Structure Figure 1: Structure of 4-Chloro-5-iodo-2-methoxypyridine cluster_pyridine cluster_substituents C1 C C2 C C1->C2 OCH3 OCH₃ C1->OCH3 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 I I C4->I N N N->C1 C5->N H2 H C5->H2

Caption: Molecular structure of 4-chloro-5-iodo-2-methoxypyridine.

Synthesis of the Intermediate: A Plausible and Efficient Route

While commercially available, understanding the synthesis of 4-chloro-5-iodo-2-methoxypyridine provides valuable insights into its chemistry and potential impurities. A logical and efficient two-step approach starts from the readily available 2,4-dichloropyridine.

Step 1: Regioselective Methoxylation

The first step involves the selective substitution of one chlorine atom with a methoxy group. The C2 position of 2,4-dichloropyridine is more susceptible to nucleophilic attack than the C4 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C2 can be delocalized onto the electronegative nitrogen atom, a stabilizing effect not possible with C4 attack.

Synthesis_Step1 Figure 2: Synthesis of 4-chloro-2-methoxypyridine Start 2,4-Dichloropyridine Product 4-Chloro-2-methoxypyridine Start->Product Methanol (Solvent) Heat Reagent + NaOCH₃ (Sodium Methoxide) Synthesis_Step2 Figure 3: Iodination to yield the target intermediate Start 4-Chloro-2-methoxypyridine Product 4-Chloro-5-iodo-2-methoxypyridine Start->Product Acetonitrile or DMF Room Temperature Reagent + N-Iodosuccinimide (NIS) Sonogashira_Coupling Figure 4: Sonogashira coupling workflow Intermediate 4-Chloro-5-iodo-2-methoxypyridine Coupled_Product Coupled Pyridine Derivative Intermediate->Coupled_Product C-C Bond Formation Alkyne Terminal Alkyne Partner Alkyne->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base Amine Base (e.g., Et₃N)

Sources

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the strategic functionalization of 4-chloro-5-iodo-2-methoxypyridine. This dihalogenated pyridine is a valuable building block in medicinal chemistry, offering a platform for sequential, site-selective C-C bond formations. Understanding the principles that govern this selectivity is paramount for the efficient synthesis of complex molecular architectures. This document moves beyond a simple recitation of steps to explain the fundamental causality behind protocol choices, ensuring a robust and reproducible methodology.

The Strategic Imperative: Why 4-Chloro-5-iodo-2-methoxypyridine?

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The ability to selectively introduce different aryl or alkyl groups onto a pyridine core is a powerful tool in drug discovery for exploring structure-activity relationships (SAR). The substrate, 4-chloro-5-iodo-2-methoxypyridine, is designed for such a strategy. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a chemoselective Suzuki-Miyaura coupling at the more labile C-I position, leaving the C-Cl bond intact for subsequent transformations.

The general reaction scheme is as follows:

Figure 1: Chemoselective Suzuki-Miyaura coupling at the C-I position.

This selectivity is rooted in the bond dissociation energies and the mechanism of the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond. The established reactivity order for aryl halides is I > OTf > Br > Cl.[1]

The Engine of Transformation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The Catalytic Cycle Explained:
  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-halogen bond of the electrophile (4-chloro-5-iodo-2-methoxypyridine). This is typically the rate-determining step.[1] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium.[4][5]

  • Reductive Elimination: The final step involves the elimination of the newly coupled product from the palladium center. The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Mechanism

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X Product Coupled Product (Ar-R) Trans Transmetalation PdII_Diaryl Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Diaryl R-B(OR)₂ + Base PdII_Diaryl->Pd0 Ar-R RE Reductive Elimination ArylHalide 4-Chloro-5-iodo- 2-methoxypyridine (Ar-X) ArylHalide->PdII_Aryl Boronic Organoboron Reagent (R-B(OR)₂) Boronic->PdII_Diaryl Base Base Base->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Scientist's Guide

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like 4-chloro-5-iodo-2-methoxypyridine, which contains a potentially coordinating nitrogen atom, careful optimization is crucial to avoid catalyst inhibition and achieve high yields.[6]

Table 1: Key Reaction Parameters and Rationale
ParameterRecommended ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts (e.g., Buchwald G3 precatalysts).[6]Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) but require in-situ reduction.[7] Precatalysts offer better stability, handling, and more reliable generation of the active Pd(0) species, which can be critical for challenging substrates.[8]
Ligand Buchwald Ligands: SPhos, XPhos. Bidentate Phosphines: dppf. N-Heterocyclic Carbenes (NHCs): IPr, SIPr.[8][9]Ligand choice is paramount. Electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos) are often excellent for heteroaryl couplings as they promote the rate-limiting oxidative addition and subsequent reductive elimination.[8][10] They can also prevent catalyst deactivation by the pyridine nitrogen.[10] Bidentate ligands like dppf are also effective.[11]
Base Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃. Organic: None typically required.A base is essential to activate the boronic acid for transmetalation.[3] K₃PO₄ is a moderately strong base often effective in anhydrous conditions, which can be beneficial if protodeboronation (hydrolysis of the boronic acid) is a concern.[8] Aqueous K₂CO₃ is a common and effective choice for many systems.[8]
Solvent 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, 2-MeTHF, often with a small amount of water.[8]The solvent must solubilize the reactants and catalyst. Aprotic polar solvents are standard.[12] The addition of water is often necessary for the catalytic cycle, particularly when using inorganic bases, and can accelerate the breakdown of palladium acetate trimers to the active monomeric form.[7]
Boron Reagent Arylboronic acids or Arylboronic acid pinacol esters (Ar-BPin).Boronic acids are the most common coupling partners. Pinacol esters offer enhanced stability, which can be advantageous for minimizing protodeboronation, a common side reaction.[8]
Temperature 60-110 °CThe reaction temperature needs to be sufficient to drive the catalytic cycle, especially the oxidative addition step. Microwave irradiation can sometimes be used to accelerate the reaction, but initial optimization should be done with conventional heating.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-chloro-5-iodo-2-methoxypyridine with a generic arylboronic acid.

Materials and Reagents:

  • 4-Chloro-5-iodo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk tube or microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-chloro-5-iodo-2-methoxypyridine (e.g., 1.0 mmol, 269.5 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of homocoupling byproducts.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to use.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 4-chloro-2-methoxy-5-arylpyridine.[14]

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol includes checkpoints and anticipates potential issues. The following insights will help ensure reliable and reproducible results.

Visualizing the Workflow

Workflow start Start setup 1. Assemble Reactants (Substrate, Boronic Acid, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Common Issues and Solutions:
  • Low or No Conversion:

    • Cause: Inefficient generation of the active Pd(0) catalyst or catalyst deactivation.

    • Solution: Ensure a rigorously oxygen-free environment by properly degassing solvents and using a robust inert gas technique.[8] Consider switching to a more stable and active precatalyst system (e.g., a Buchwald G3 precatalyst). Increase temperature or reaction time.[8]

  • Protodeboronation:

    • Cause: Hydrolysis of the boronic acid starting material, replacing it with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[6]

    • Solution: Use anhydrous conditions with a base like K₃PO₄.[8] Alternatively, use a more stable boronic acid derivative, such as a pinacol ester (BPin).[8] Using a slight excess (1.2-1.5 equiv) of the boron reagent can also help drive the desired reaction to completion.

  • Homocoupling:

    • Cause: Coupling of two boronic acid molecules (R-R) or two aryl halide molecules (Ar-Ar). The former is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is critical.[8] Adjusting the ligand-to-palladium ratio can sometimes mitigate this side reaction.

  • Difficulty with Purification:

    • Cause: Residual palladium catalyst or boron-containing byproducts.

    • Solution: An aqueous wash during work-up can help remove inorganic salts and some boron species. If palladium residues are problematic, filtering the crude product through a plug of Celite® or silica, or using a metal scavenger, can be effective.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • St. John, A. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9465-9474. Retrieved from [Link]

  • Bruno, P. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3058. Retrieved from [Link]

  • Bagley, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6644-6655. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2341-2356. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Perez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 130(42), 13959-13968. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Thompson, L. A., & Ellman, J. A. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Organic Letters, 4(6), 933-936. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • St. John, A. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9465-9474. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(1), 1-10. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2234-2244. Retrieved from [Link]

  • Lundgren, R. J., et al. (2010). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 12(6), 1312-1315. Retrieved from [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-Chloro-5-iodo-2-methoxypyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-chloro-5-iodo-2-methoxypyridine scaffold is a highly valuable building block in medicinal chemistry, offering two distinct and orthogonally reactive halogenated positions. This unique arrangement allows for selective, sequential functionalization, enabling the rapid generation of diverse compound libraries essential for robust Structure-Activity Relationship (SAR) studies. This document provides a comprehensive guide to the strategic derivatization of this scaffold, detailing field-proven protocols for key cross-coupling and substitution reactions. We delve into the causality behind experimental choices, offering insights to empower researchers in drug discovery and development.

The Strategic Value of 4-Chloro-5-iodo-2-methoxypyridine in SAR

The pyridine ring is a ubiquitous pharmacophore found in a vast array of FDA-approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and ability to modulate physicochemical properties.[1][2][3] The 4-chloro-5-iodo-2-methoxypyridine scaffold enhances this inherent value by providing three distinct points for diversification: the C5-iodo, C4-chloro, and C2-methoxy positions.

The cornerstone of its utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The reactivity trend for halogens in the rate-determining oxidative addition step is overwhelmingly I > Br > Cl > F.[4] This principle allows for a highly selective reaction at the more labile C-I bond under conditions that leave the more robust C-Cl bond untouched. This sequential approach is paramount for systematically exploring the chemical space around the pyridine core.

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// Edges Start -> Step1 [label="Mild Pd-Catalysis\nTargets C-I bond"]; Step1 -> Intermediate; Intermediate -> Step2 [label="More Forcing Conditions\nor SNAr\nTargets C-Cl bond"]; Step2 -> Final; }

Caption: Strategic workflow for sequential derivatization.

Protocols for C5-Position Derivatization (via Iodide)

The initial synthetic step almost invariably targets the C5-iodo position due to its high reactivity. Suzuki-Miyaura and Sonogashira couplings are the workhorse reactions for installing aryl/heteroaryl and alkynyl groups, respectively.

Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[5][6] The reaction requires a palladium catalyst and a base to activate the boronic acid partner for transmetalation.[7]

Experimental Protocol:

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloro-5-iodo-2-methoxypyridine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. For this selective transformation, Pd(PPh₃)₄ (2-5 mol%) is often sufficient. For more challenging substrates, a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand such as SPhos (2-4 mol%) can be employed.

  • Solvent Addition: Add degassed solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common choice. Toluene with an aqueous base solution also works well. The total solvent volume should provide a substrate concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-chloro-5-aryl-2-methoxypyridine product.

ParameterConditionRationale & Insights
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandPd(PPh₃)₄ is simple and effective. Modern ligand systems can offer higher turnover and broader scope.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7] Cs₂CO₃ is often more effective for less reactive partners.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle without promoting significant reaction at the C-Cl bond.

// Node Definitions Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="R¹-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; Trans [label="R¹-Pd(II)-R²\n L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; RedElim [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for cycle structure center [shape=point, width=0];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Trans [label=" Transmetalation"]; Trans -> RedElim [label=" Reductive\n Elimination"]; RedElim -> Pd0;

// Off-cycle arrows sub1 [label="R¹-X", shape=plaintext]; sub2 [label="R²-B(OR)₂", shape=plaintext]; prod [label="R¹-R²", shape=plaintext]; base [label="Base", shape=plaintext];

sub1 -> OxAdd [style=dashed]; sub2 -> Trans [style=dashed]; base -> Trans [style=dashed]; Trans -> prod [style=dashed]; }

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Sonogashira C-C Coupling

The Sonogashira reaction is the premier method for installing alkynyl moieties.[9][10] It typically employs a dual-catalyst system of palladium and copper(I).[11]

Experimental Protocol:

  • Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-chloro-5-iodo-2-methoxypyridine (1.0 equiv.) in a suitable anhydrous solvent like THF or DMF.

  • Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). The amine acts as both the base and often as a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS. The formation of a salt precipitate (amine hydrohalide) is a visual indicator of reaction progress.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the 4-chloro-5-alkynyl-2-methoxypyridine.

ParameterConditionRationale & Insights
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) pre-catalysts are effective as they enter the same catalytic cycle.
Cu(I) Co-catalyst CuICuI reacts with the alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.[11]
Base TEA, DIPEAThe amine base is required to deprotonate the terminal alkyne. It also serves to neutralize the HX generated during the reaction.[9]
Temperature Room Temp. to 50 °CThese reactions are often facile at mild temperatures, which further ensures selectivity for the C-I bond. Overheating can lead to side products like Glaser homocoupling of the alkyne.

Protocols for C4-Position Derivatization (via Chloride)

With the C5-position functionalized, the focus shifts to the more resilient C4-chloro group. Activating this bond typically requires more potent catalytic systems or a different reaction mechanism altogether.

Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general, palladium-catalyzed route.[12][13][14] The reaction's success with less reactive aryl chlorides is highly dependent on the use of bulky, electron-rich phosphine ligands.[15]

Experimental Protocol:

  • Reagent Setup (Glovebox Recommended): In a glovebox, charge an oven-dried vial or flask with the 4-chloro-5-substituted-2-methoxypyridine (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or a G3-precatalyst), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

  • Amine & Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then add the desired primary or secondary amine (1.2-1.5 equiv.).

  • Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions can take 6-24 hours.

  • Work-up: After cooling, carefully quench the reaction with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers of the filtrate, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to yield the desired 4-amino-5-substituted-2-methoxypyridine.

ParameterConditionRationale & Insights
Catalyst/Ligand Pd₂(dba)₃ / XPhos, RuPhos, etc.The C-Cl bond is strong; its oxidative addition to Pd(0) is slow. Bulky, electron-rich ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the crucial C-N reductive elimination step.[12][16]
Base NaOt-Bu, K₃PO₄, LiHMDSA strong base is required to deprotonate the amine (or the N-H in the Pd-complex), forming the palladium-amido intermediate necessary for reductive elimination.[16] NaOt-Bu is very effective but can be substrate-limited.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Atmosphere Inert (N₂ or Ar)The Pd(0) active catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. Strict exclusion of air is critical for success.
Protocol: Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, a metal-free SNAr pathway is a viable and cost-effective alternative. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack.[1][17]

Experimental Protocol:

  • Reagent Setup: To a pressure-rated vial, add the 4-chloro-5-substituted-2-methoxypyridine (1.0 equiv.) and the nucleophile (e.g., sodium methoxide, potassium thiophenoxide, or a high-boiling point amine like morpholine, 1.5-5.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or NMP. For amine nucleophiles, the amine itself can sometimes serve as the solvent.

  • Reaction: Seal the vial and heat to a high temperature (120-180 °C). Microwave irradiation can significantly accelerate these reactions. Monitor progress by LC-MS.

  • Work-up: Cool the reaction mixture. If the product is solid, it may precipitate upon pouring into water. Otherwise, perform a standard aqueous work-up by diluting with water and extracting with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Purify the crude material by crystallization or flash column chromatography.

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// Edges Start -> TS1; TS1 -> Intermediate [label="Rate-determining step"]; Intermediate -> TS2; TS2 -> Final [label="Fast"]; }

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality: The SNAr mechanism proceeds via an addition-elimination pathway.[18] The nucleophile attacks the electron-deficient C4 carbon, temporarily breaking the ring's aromaticity to form a negatively charged intermediate (a Meisenheimer complex). This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative pyridine nitrogen atom. The subsequent fast expulsion of the chloride leaving group restores aromaticity and yields the final product.

Conclusion

The 4-chloro-5-iodo-2-methoxypyridine scaffold is an exemplary platform for building molecular diversity in SAR exploration. By understanding and exploiting the differential reactivity of its halogen substituents, medicinal chemists can execute a logical and efficient synthetic strategy. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and SNAr reactions provide a robust toolkit for selectively modifying the C5 and C4 positions, enabling a systematic investigation of the structure-activity landscape to drive drug discovery projects forward.

References

  • El-Shorbagy, A., et al. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Kaur, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Clayden, J., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie. Retrieved from [Link]

  • De Kimpe, N., et al. (2001). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Retrieved from [Link]

  • Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • Yilmaz, F., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Retrieved from [Link]

  • Singh, R. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • OC hem simplified. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Chempanda. Pyridines deep dive: Applications and side effects. Chempanda Blog. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Reddit. (2019). Sonogashira coupling. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

  • Kadhim, F. A., et al. (2022). Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. ScienceScholar. Retrieved from [Link]

  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie. Retrieved from [Link]

  • Sarris, M., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

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Scale-Up Synthesis of 4-Chloro-5-iodo-2-methoxypyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-5-iodo-2-methoxypyridine in Drug Discovery

4-Chloro-5-iodo-2-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a methoxy group, a chlorine atom, and an iodine atom on the pyridine scaffold, offers multiple points for diversification through various cross-coupling reactions. This trifecta of reactive sites allows for the precise and modular construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and bioactive molecules. The development of a robust, scalable, and economically viable synthetic route to this compound is therefore a critical endeavor for researchers and process chemists in drug development. This application note provides a detailed, field-proven guide for the scale-up synthesis of 4-Chloro-5-iodo-2-methoxypyridine, focusing on the causality behind experimental choices, process safety, and product purification.

Synthetic Strategy: A Critical Analysis of Methodologies

The synthesis of polysubstituted pyridines can be approached through various strategies, including de novo ring formation and functionalization of a pre-existing pyridine core. For the synthesis of 4-Chloro-5-iodo-2-methoxypyridine, the most direct and industrially scalable approach is the regioselective iodination of the readily available starting material, 4-chloro-2-methoxypyridine.

Alternative Route Considered: A Multi-step Approach

An alternative, though more lengthy, pathway involves a multi-step sequence starting from a simpler pyridine derivative. For instance, a route analogous to the synthesis of 2-chloro-4-iodo-5-methylpyridine could be envisioned, involving nitration, reduction of the nitro group to an amine, diazotization, and subsequent iodination.[1] While this method offers a high degree of control over regioselectivity, the multiple steps, use of potentially hazardous reagents (e.g., nitrating agents, diazonium salts), and accumulation of waste streams make it less desirable for large-scale production from both an economic and environmental perspective.

Chosen Strategy: Direct Electrophilic Iodination

The preferred strategy detailed in this guide is the direct electrophilic iodination of 4-chloro-2-methoxypyridine using N-iodosuccinimide (NIS). This approach is favored for several reasons:

  • Atom Economy and Step-Efficiency: It is a single-step transformation, which is highly desirable for industrial processes.

  • Mild Reaction Conditions: NIS is a mild iodinating agent, which helps to avoid the decomposition of the starting material and product, and is compatible with a range of functional groups.

  • High Regioselectivity: The electronic properties of the substituents on the pyridine ring direct the iodination to the desired position. The methoxy group at the 2-position and the chloro group at the 4-position both direct electrophilic substitution to the 5-position.

The causality behind this regioselectivity lies in the electronic nature of the pyridine ring and its substituents. The electron-donating methoxy group activates the pyridine ring towards electrophilic attack, particularly at the ortho and para positions. The chloro group is a deactivating group but also an ortho, para-director. The cumulative effect of these two substituents strongly favors electrophilic attack at the C-5 position.

Experimental Workflow: From Laboratory Scale to Pilot Plant

The following diagram illustrates the key stages involved in the scale-up synthesis of 4-Chloro-5-iodo-2-methoxypyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Starting Material 4-Chloro-2-methoxypyridine Reaction_Setup Reactor Charging & Inert Atmosphere Starting Material->Reaction_Setup Reagents N-Iodosuccinimide (NIS) Solvent (e.g., Acetonitrile) Acid Catalyst (optional) Reagents->Reaction_Setup Controlled_Addition Controlled Addition of NIS Reaction_Setup->Controlled_Addition Reaction_Monitoring In-Process Control (IPC) (e.g., HPLC, TLC) Controlled_Addition->Reaction_Monitoring Quenching Quenching with Aqueous Thiosulfate Reaction_Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Solvent_Removal Concentration Washing->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Crystallization Recrystallization Crude_Product->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Pure 4-Chloro-5-iodo-2-methoxypyridine Drying->Final_Product

Caption: Overall workflow for the scale-up synthesis of 4-Chloro-5-iodo-2-methoxypyridine.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a nominal 1 kg scale and can be adapted for larger production volumes with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationQuantityMolar Eq.
4-Chloro-2-methoxypyridine>98%Commercial Source1.0 kg1.0
N-Iodosuccinimide (NIS)>98%Commercial Source1.72 kg1.1
Acetonitrile (ACN)Anhydrous, >99.8%Commercial Source10 L-
Sodium Thiosulfate (Na₂S₂O₃)TechnicalCommercial Source1.5 kg-
Sodium Bicarbonate (NaHCO₃)TechnicalCommercial SourceAs needed-
Brine (Saturated NaCl solution)-Prepared in-house5 L-
Ethyl Acetate (EtOAc)TechnicalCommercial Source20 L-
HeptaneTechnicalCommercial Source10 L-
Anhydrous Magnesium Sulfate (MgSO₄)TechnicalCommercial Source500 g-
Step-by-Step Methodology
  • Reactor Preparation and Inerting:

    • Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging of Starting Material and Solvent:

    • Charge 4-Chloro-2-methoxypyridine (1.0 kg, 1.0 eq) into the reactor.

    • Add anhydrous acetonitrile (10 L) to the reactor and stir until the starting material is fully dissolved.

  • Controlled Addition of N-Iodosuccinimide (NIS):

    • Cool the reaction mixture to 0-5 °C using a suitable cooling bath.

    • Add N-Iodosuccinimide (1.72 kg, 1.1 eq) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is crucial to control the exotherm of the reaction.

  • Reaction Monitoring:

    • After the addition of NIS is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.

    • Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or TLC. The reaction is considered complete when the starting material is less than 1% by area on HPLC.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • In a separate vessel, prepare a solution of sodium thiosulfate (1.5 kg) in water (10 L).

    • Slowly add the reaction mixture to the sodium thiosulfate solution with vigorous stirring to quench any unreacted NIS and iodine. A noticeable color change from dark brown to a lighter yellow or off-white suspension should be observed.

    • Add ethyl acetate (10 L) to the quenched mixture and stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (5 L) to remove any acidic byproducts, followed by a wash with brine (5 L).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-5-iodo-2-methoxypyridine as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean, dry reactor.

    • Add a suitable solvent system for recrystallization, such as a mixture of ethyl acetate and heptane. A typical starting point is to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C for several hours to maximize crystal formation.

    • Collect the crystalline product by filtration, and wash the filter cake with cold heptane.

  • Drying of the Final Product:

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Scale-Up Considerations and Justification

Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Thermal Safety and Heat Management

The iodination of activated aromatic rings with NIS is an exothermic reaction. On a small scale, this exotherm is easily dissipated. However, on a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat removal less efficient.

  • Causality: Uncontrolled exotherms can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to reactor failure and the release of hazardous materials.

  • Mitigation Strategy:

    • Controlled Addition: The portion-wise or slow, continuous addition of NIS is critical to control the rate of heat generation.

    • Efficient Cooling: The use of a reactor with a cooling jacket and a reliable cooling system is mandatory.

    • Thermal Hazard Assessment: For larger scale production, a reaction calorimetry study (e.g., using a RC1 calorimeter) is highly recommended to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR) to ensure safe operating limits. A TGA analysis of NIS shows it is stable up to around 200°C, providing a good safety margin for this reaction.[2][3]

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture, ensuring uniform temperature distribution, and promoting contact between reactants.

  • Causality: Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher, increasing the risk of side reactions and decomposition. It can also result in incomplete conversion of the starting material.

  • Mitigation Strategy:

    • Reactor Design: Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good top-to-bottom and radial mixing.

    • Stirring Speed: The agitator speed should be optimized to provide sufficient mixing without causing excessive shear, which could potentially break down crystals during the crystallization step.

Work-up and Product Isolation

The work-up procedure must be scalable and efficient to handle large volumes of liquids and solids.

  • Causality: Inefficient phase separations during extraction can lead to product loss and contamination of the organic layer with aqueous impurities. Filtration of large quantities of solids can be time-consuming and pose operational challenges.

  • Mitigation Strategy:

    • Phase Separation: Allow adequate time for phase separation in the reactor or use a separate settling vessel.

    • Filtration: For large-scale filtration, a filter press or a centrifugal filter is more efficient than laboratory-scale Büchner funnels.

    • Waste Management: Develop a clear plan for the disposal of aqueous waste streams containing thiosulfate and other salts, as well as the organic solvent waste.

Purification and Purity Control

Crystallization is the most common and effective method for purifying solid organic compounds at a large scale.

  • Causality: The choice of crystallization solvent, cooling rate, and agitation all have a significant impact on the crystal size, shape, and purity of the final product. Rapid cooling can lead to the formation of small, impure crystals.

  • Mitigation Strategy:

    • Solvent Selection: The solvent system (e.g., ethyl acetate/heptane) should be chosen to provide good solubility of the product at elevated temperatures and low solubility at lower temperatures, while impurities should remain in the mother liquor.

    • Controlled Cooling: A programmed, slow cooling profile is essential for growing larger, purer crystals.

    • Seeding: In some cases, seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and obtain a more uniform particle size distribution.

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

  • Ventilation: The synthesis should be carried out in a well-ventilated area, preferably in a fume hood or a walk-in hood for larger scale operations, to avoid inhalation of solvent vapors and fine particles of NIS.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Solvent waste should be collected for recycling or incineration.

  • Iodine Handling: Although NIS is a solid and less volatile than elemental iodine, care should be taken to avoid creating dust. In case of a spill, it should be cleaned up promptly.[4]

Conclusion

The direct iodination of 4-chloro-2-methoxypyridine with N-iodosuccinimide provides a highly efficient and scalable route to 4-Chloro-5-iodo-2-methoxypyridine. By carefully considering and controlling key process parameters such as temperature, reagent addition rate, and mixing, this synthesis can be safely and effectively scaled up to meet the demands of drug development and manufacturing. The detailed protocol and scale-up considerations provided in this application note offer a robust framework for researchers and chemical engineers to produce this valuable building block with high purity and in a reproducible manner.

References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Lett.2002, 43, 5047-5048.
  • Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O: efficient and new, mild, and regioselective halogenation systems for deactivated aromatics. J. Am. Chem. Soc.2004, 126, 15770-15776.
  • MDPI. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]

  • Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.
  • Sharma, V.; Srivastava, P.; Bhardwaj, S. K.; Agarwal, D. D. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Process Synth2018, 7, 477–486.
  • Olah, G. A.; Prakash, G. K. S.; Mathew, T. N-Halosuccinimides. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
  • Organic Syntheses. n-iodosuccinimide. [Link]

  • ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-Chloro-5-iodo-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. Here, we address common issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows low conversion of the starting material, 4-chloro-2-methoxypyridine. What are the likely causes and how can I fix it?

Answer: Low conversion is one of the most common hurdles in this synthesis. The issue typically stems from insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions for this moderately deactivated heterocyclic system. Let's break down the potential causes:

A. Inadequate Activation of the Iodinating Agent:

Molecular iodine (I₂) itself is a relatively weak electrophile and often requires an activator or an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1][2] If you are using I₂ alone, especially with an electron-deficient pyridine ring, the reaction rate will likely be slow.

  • Expert Recommendation: The use of N-Iodosuccinimide (NIS) is strongly recommended for this substrate.[3][4] NIS provides a readily available source of electrophilic iodine under milder conditions than many I₂-based systems. For deactivated aromatic compounds, activating NIS with a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), can significantly enhance the reaction rate.[4][5][6]

B. Purity of Starting Material and Reagents:

  • Starting Material: Ensure your starting material, 4-chloro-2-methoxypyridine, is pure and dry. Impurities can interfere with the reaction. The synthesis of this precursor itself can sometimes yield isomeric impurities that may be unreactive or react differently.[7][8]

  • Iodinating Agent: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light and moisture, reducing its activity. Use freshly opened or properly stored NIS.

  • Solvent: The reaction is highly sensitive to the solvent. Anhydrous conditions are crucial. Use a dry, polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) to ensure good solubility of the reactants and to prevent quenching of the electrophilic iodine species.[3]

C. Reaction Temperature:

While many NIS iodinations proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to drive the reaction to completion for less reactive substrates. However, excessive heat can lead to byproduct formation. Monitor the reaction closely by Thin Layer Chromatography (TLC).

Troubleshooting Flowchart: Low Conversion

start Low Conversion Observed by TLC/LCMS reagent_check Are reagents pure and active? (Fresh NIS, Dry Solvent, Pure SM) start->reagent_check conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes solution_reagent Use fresh, high-purity reagents. Ensure anhydrous conditions. reagent_check->solution_reagent No temp_check Is temperature appropriate? conditions_check->temp_check Using NIS oxidant_check Is an oxidant/activator needed? (for I₂) conditions_check->oxidant_check Using I₂ acid_check Is an acid catalyst needed? (for NIS) temp_check->acid_check Yes, RT solution_temp Increase temperature incrementally (e.g., to 40 °C). Monitor closely. temp_check->solution_temp No solution_acid Add catalytic TFA (0.1 eq). Or use TFA as solvent. acid_check->solution_acid No solution_oxidant Switch to NIS/TFA. Or add an activator like AgNO₃ for I₂. oxidant_check->solution_oxidant No

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: My TLC shows the formation of a significant byproduct. What could it be and how can I minimize it?

Answer: The primary byproduct concern in this synthesis is typically di-iodination or incorrect regioselectivity. The electronic properties of the substituents on the pyridine ring dictate the position of iodination.

  • -OCH₃ group: An electron-donating, activating group that directs ortho- and para- to itself.

  • -Cl group: An electron-withdrawing, deactivating group that also directs ortho- and para- to itself.

The C5 position is para to the activating -OCH₃ group and ortho to the deactivating -Cl group, making it the most electronically favorable site for electrophilic substitution.

A. Potential Byproduct: Di-iodination

If the reaction is left for too long, or if an excess of the iodinating agent is used, a second iodine atom can be added to the ring, resulting in 4-chloro-3,5-diiodo-2-methoxypyridine.

  • Minimization Strategy:

    • Stoichiometry: Use a carefully controlled amount of the iodinating agent. Start with 1.05-1.1 equivalents of NIS.

    • Monitoring: Monitor the reaction progress diligently using TLC. Once the starting material is consumed and the desired product spot is maximized, quench the reaction promptly.

    • Temperature Control: Avoid high temperatures, which can accelerate the rate of the second, less favorable iodination.

B. Potential Byproduct: Other Isomers

While less likely, iodination at the C3 position is a theoretical possibility. This is generally disfavored due to steric hindrance from the adjacent -OCH₃ and -Cl groups.

  • Minimization Strategy: Adhering to optimized conditions (e.g., using NIS at room temperature or slightly elevated temperatures) generally provides high regioselectivity for the C5 position.

Question 3: I have a good conversion, but my isolated yield after work-up and purification is very low. What are the common pitfalls?

Answer: Product loss during the work-up and purification stages is a frequent source of frustration. Here are the key areas to focus on:

A. The Quenching Step:

The reaction is typically quenched with an aqueous solution of a reducing agent to destroy excess electrophilic iodine. Sodium thiosulfate (Na₂S₂O₃) is most common.

  • Pitfall: Using a highly concentrated or large excess of thiosulfate solution, especially under acidic conditions, can sometimes lead to side reactions or product degradation.

  • Recommendation: Use a 10% (w/v) aqueous solution of sodium thiosulfate and add it until the characteristic iodine color disappears. Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst and remove succinimide byproducts.

B. The Extraction Step:

The product, being a substituted pyridine, can exhibit some water solubility, especially if the aqueous layer is acidic (forming a pyridinium salt).

  • Pitfall: Incomplete extraction from the aqueous layer.

  • Recommendation:

    • Ensure the aqueous layer is basic (pH > 8) before extraction by adding NaHCO₃ or a dilute NaOH solution. This ensures the pyridine nitrogen is in its free base form, maximizing its solubility in the organic solvent.

    • Perform multiple extractions (at least 3x) with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

C. The Purification Step:

Purification is most commonly achieved via column chromatography on silica gel.

  • Pitfall: 4-Chloro-5-iodo-2-methoxypyridine can be sensitive to the acidic nature of standard silica gel, leading to streaking on the column and partial decomposition, thereby lowering the isolated yield.

  • Recommendation:

    • Deactivate the Silica: Slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface, preventing product degradation.

    • Efficient Chromatography: Choose an appropriate solvent system (e.g., a gradient of Hexanes/Ethyl Acetate) to ensure good separation and minimize the time the product spends on the column.

    • Alternative: If chromatography proves problematic, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/isopropanol) can be an effective alternative for purification.

Data Summary: Optimizing Reaction & Purification
ParameterSub-Optimal ConditionRecommended ConditionRationale
Iodinating Agent I₂ with no activator1.1 eq. N-Iodosuccinimide (NIS)Milder conditions, higher selectivity, no need for a separate oxidant.[4][9]
Catalyst None0.1 eq. Trifluoroacetic Acid (TFA)Activates NIS to increase the rate of iodination on the deactivated ring.[5][6]
Solvent Protic or wet solventsAnhydrous Acetonitrile (MeCN) or DCMPrevents quenching of the electrophile and ensures reagent stability.
Work-up pH Acidic or NeutralBasic (pH > 8)Ensures the product is in its free base form for efficient extraction into organic solvents.
Purification Standard Silica GelSilica Gel treated with 1% NEt₃Neutralizes acidic sites on silica, preventing product decomposition during chromatography.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Chloro-5-iodo-2-methoxypyridine

This protocol is based on the widely accepted use of NIS for the iodination of moderately deactivated heterocycles.[3]

Materials:

  • 4-chloro-2-methoxypyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN)

  • Trifluoroacetic Acid (TFA)

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-2-methoxypyridine (1.0 eq).

  • Dissolve the starting material in anhydrous Acetonitrile (approx. 0.2 M concentration).

  • To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Add Trifluoroacetic Acid (0.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC (e.g., 20% EtOAc in Hexanes).

  • Upon completion (consumption of starting material), dilute the reaction mixture with Ethyl Acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% aq. Na₂S₂O₃ (until color disappears), saturated aq. NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (silica gel treated with 1% NEt₃ in the eluent) or recrystallization.

Workflow Diagram: Synthesis & Purification

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve SM in Anhydrous MeCN B 2. Add NIS (1.1 eq) A->B C 3. Add TFA (0.1 eq) B->C D 4. Stir at RT Monitor by TLC C->D E 5. Quench (Na₂S₂O₃) D->E F 6. Neutralize (NaHCO₃) E->F G 7. Extract (EtOAc) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (NEt₃-treated Silica) H->I J 10. Characterize (NMR, MS) I->J K K J->K Pure Product

Caption: General workflow for the synthesis and purification.

References

  • Matyjaszczyk, M. et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Available at: [Link]

  • Kim, J. H. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. International Journal of Molecular Sciences. Available at: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters. Available at: [Link]

  • Google Patents. (2017). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (2009). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Eureka | Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available at: [Link]

  • Organic Chemistry Portal. Iodination - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Available at: [Link]

  • Reddit. (2020). 2-MethylPyridine vs 2-IodoPyridine. Available at: [Link]

  • Wordpress. I2 and Electrophilic I+ reagents. Available at: [Link]

  • Oble, J. et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. Available at: [Link]

  • Maji, B. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]

  • Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. (2008). Radiopharmaceutical chemistry: Iodination techniques. Available at: [Link]

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. Available at: [Link]

  • Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • DiVA portal. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Available at: [Link]

Sources

How to remove palladium catalyst from 4-Chloro-5-iodo-2-methoxypyridine reaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium catalysts from reaction mixtures, specifically focusing on the synthesis of compounds like 4-Chloro-5-iodo-2-methoxypyridine. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, yet the removal of the catalyst post-reaction is paramount for the integrity of downstream applications and regulatory compliance.[1][2]

The choice of palladium removal technique is highly dependent on the specific reaction conditions, including the product, solvent, temperature, and additives.[1] Furthermore, the palladium species present in the reaction mixture can exist in multiple oxidation states, which may necessitate different removal strategies.[1] This guide offers a structured approach to troubleshooting and selecting the most effective purification strategy for your specific needs.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and provides actionable solutions.

Q1: I've performed a standard aqueous work-up and crystallization, but my compound is still showing significant palladium contamination by ICP-MS analysis. What are my next steps?

A1: Standard purification methods like crystallization and simple liquid-liquid extraction are often insufficient for complete palladium removal, especially with complex molecules like substituted pyridines that can chelate with the metal.[1] When these methods fail, a more targeted approach using palladium scavengers is recommended.

Recommended Actions:

  • Adsorption: This is often the most effective next step.

    • Activated Carbon: A cost-effective first choice for adsorbing palladium.[3] However, its effectiveness can be variable, and it may also adsorb your product, leading to yield loss.

    • Silica-Based Scavengers: These are highly effective and offer good selectivity.[1] They are functionalized with moieties that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][4]

    • Polymer-Supported Scavengers: Resins like polystyrene functionalized with TMT or other chelating agents are also excellent options and can be easily filtered off.[4][5]

  • Solvent Extraction with a Chelating Agent: If your product is soluble in an organic solvent that is immiscible with water, you can perform a liquid-liquid extraction using an aqueous solution containing a chelating agent like EDTA or N-acetylcysteine.[6] This can pull the palladium into the aqueous phase.

  • Re-evaluation of Crystallization: Sometimes, modifying the crystallization conditions can improve palladium removal. Adding a ligand that binds strongly to palladium, such as thiourea or excess phosphine ligand, can help keep the palladium complex in the mother liquor.[4]

Q2: I'm working on a large-scale synthesis. Which palladium removal method is the most practical and scalable?

A2: Scalability introduces new considerations such as cost, ease of handling, and waste disposal.

  • Flow Chemistry with Scavenger Cartridges: For continuous processes, passing the reaction mixture through a cartridge packed with a solid-supported scavenger is a highly efficient and scalable option. This minimizes handling of loose scavenger materials.

  • Batch Adsorption with Filtration: Using activated carbon or silica-based scavengers in a batch process followed by filtration is a common and scalable method.[1] However, filtration of large quantities of fine solids can be time-consuming.

  • Precipitation: In some cases, palladium can be precipitated out of the solution by adding a specific reagent. For example, 2,4,6-trimercapto-s-triazine (TMT) has been used to effectively precipitate palladium.[7] The resulting solid can then be removed by filtration.

Q3: My product is a sensitive molecule. I'm concerned that harsh scavenging conditions will lead to decomposition. What are my options?

A3: Product stability is a critical factor. Many scavenging methods can be performed under mild conditions.

  • Scavenger Screening: It is advisable to screen a small panel of scavengers at room temperature to identify one that is effective without degrading your product.

  • Kinetic Considerations: The scavenging process can sometimes be accelerated by gentle heating. However, if your product is thermally labile, a longer stirring time at room temperature with an effective scavenger is preferable.

  • pH Control: The pH of the reaction mixture can influence both the stability of your product and the efficacy of the scavenger. Buffering the solution may be necessary.

Frequently Asked Questions (FAQs)

Q4: Why is it so important to remove residual palladium?

A4: There are several critical reasons for removing palladium from your final compound:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have strict limits on elemental impurities, including palladium.[8] The International Council for Harmonisation (ICH) Q3D guideline provides specific limits for various metals.[9]

  • Downstream Reaction Interference: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning.

  • Biological Assay Interference: In drug discovery, even trace amounts of palladium can give false positives or negatives in biological assays.[10] It is recommended that the palladium level in compounds for biological testing be below 100 ppm.[11][12]

  • Product Stability and Color: Residual palladium can sometimes lead to product discoloration or degradation over time.

Q5: What are the main categories of palladium removal techniques?

A5: The primary methods for palladium removal can be broadly categorized as follows:

  • Adsorption: Utilizing solid materials with a high surface area and affinity for palladium. Examples include activated carbon and functionalized silica or polymers.[3][4]

  • Extraction/Precipitation: Involving the use of liquid-liquid extraction with aqueous solutions of chelating agents or the precipitation of palladium as an insoluble salt.[1][6]

  • Chromatography: While standard column chromatography can reduce palladium levels, it is often not sufficient for complete removal.[6][10] More specialized chromatographic techniques may be required.

  • Crystallization: Can be effective, particularly when combined with additives that help retain the palladium in the mother liquor.[4][8]

Q6: How can I determine the amount of residual palladium in my sample?

A6: Accurate quantification of residual palladium is crucial for process development and quality control. The most common and reliable method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4] Other techniques like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) can also be used.[4] For high-throughput screening of scavenger effectiveness, colorimetric or fluorescent methods can be employed.[9][13]

Selecting the Right Palladium Scavenger

The choice of scavenger is critical for efficient palladium removal. The following table provides a comparison of common scavenger types.

Scavenger TypeFunctional Group ExamplesMechanism of ActionAdvantagesDisadvantages
Activated Carbon N/AAdsorptionInexpensive, widely available.[3]Can adsorb the product, variable efficacy.[8]
Silica-Based Thiol, Amine, TMTChelationHigh efficiency and selectivity, good for a wide range of Pd species.[1]Higher cost than carbon.
Polymer-Based TMT, Imidazolium SaltsChelationHigh capacity, easily filtered.[5][14]Can swell in certain solvents.
Soluble Chelators N-Acetylcysteine, ThioureaChelationCan be used in aqueous extractions.[4]Requires an additional extraction step to remove the chelator.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers
  • Sample Preparation: After the reaction is complete, take a small, representative sample of the crude reaction mixture.

  • Scavenger Addition: To separate vials, add a selection of scavengers (e.g., activated carbon, silica-thiol, silica-TMT, polymer-TMT) at a loading of 5-10 weight equivalents relative to the initial amount of palladium catalyst.

  • Stirring: Stir the vials at room temperature for 4-16 hours.

  • Filtration and Analysis: Filter each sample and analyze the filtrate for residual palladium content using ICP-MS.

  • Selection: Choose the scavenger that provides the lowest residual palladium level with minimal product loss.

Protocol 2: Palladium Removal using Silica-TMT
  • Scavenger Addition: To the crude reaction mixture, add 5-10 weight equivalents of silica-TMT scavenger.

  • Stirring: Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-18 hours. The optimal time and temperature should be determined through screening.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with the reaction solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium by ICP-MS.

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Workflow start Reaction Complete (e.g., 4-Chloro-5-iodo-2-methoxypyridine synthesis) workup Initial Work-up (Aqueous Wash, Extraction) start->workup analyze1 Analyze Pd Content (ICP-MS) workup->analyze1 scavenger_screen Screen Scavengers (Carbon, Silica, Polymer) analyze1->scavenger_screen High Pd crystallization Optimize Crystallization (Additives, Solvents) analyze1->crystallization Moderate Pd select_method Select Optimal Method scavenger_screen->select_method crystallization->select_method scale_up Scale-up Purification select_method->scale_up analyze2 Final Pd Analysis (ICP-MS) scale_up->analyze2 pass < 10 ppm Pd (API Target) analyze2->pass Pass fail > 10 ppm Pd (Re-evaluate) analyze2->fail Fail fail->select_method

Caption: Decision workflow for selecting a palladium removal method.

Mechanism of Scavenging with Thiol-Functionalized Silica

Scavenging_Mechanism cluster_scavenger Thiol-Functionalized Scavenger Pd Pd(0) or Pd(II) Species Thiol SH Pd->Thiol Chelation Silica Silica Surface Silica->Thiol Covalent Bond Chelate Chelated Palladium (Removed by Filtration) Thiol->Chelate

Caption: Simplified mechanism of palladium chelation by a thiol scavenger.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
  • Palladium Detection for API Purification - Arbor Assays. (2017).
  • How to Remove Palladium in three easy steps - Biotage. (2023).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2025).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022).
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025).
  • Cross-Linked Imidazolium Salts as Scavengers for Palladium | Request PDF. (2025).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020).
  • Metal Scavengers - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Overcoming Catalyst Inhibition with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in catalysis: inhibition by nitrogen-containing heterocycles. Nitrogen heterocycles are ubiquitous in pharmaceuticals and fine chemicals, making it crucial to develop robust catalytic processes that can tolerate or overcome their inhibitory effects.[1][2][3] This resource combines mechanistic insights with field-proven protocols to help you diagnose and solve problems in your catalytic reactions.

I. Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction is failing with a pyridine-containing substrate. What is the likely cause?

A1: The most probable cause is catalyst poisoning. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center.[1][4] This coordination can lead to several negative outcomes:

  • Blocking Active Sites: The pyridine molecule can occupy the coordination sites on the palladium catalyst that are necessary for the catalytic cycle (e.g., for oxidative addition), effectively shutting down the reaction.[5][6]

  • Formation of Unreactive Complexes: The strong bond between palladium and the pyridine nitrogen can form a stable, unreactive complex that does not participate in the desired catalytic turnover.

  • Altered Reaction Pathway: In some cases, the catalyst might be drawn to a different part of the molecule, leading to undesired side reactions or a complete lack of reactivity at the target site.[1]

Pyridines and quinolines are well-documented to be particularly strong inhibitors for Pd(II) catalysts in directed C-H activation reactions.[1]

Q2: What is the general mechanism of catalyst inhibition by N-heterocycles?

A2: The primary mechanism is the chemical adsorption of the nitrogen-containing molecule onto the active sites of the catalyst.[5] These nitrogen compounds act as Lewis bases, donating their electron lone pair to the electron-deficient metal center of the catalyst (a Lewis acid). This interaction is often stronger and more persistent than the binding of the intended reactants, leading to prolonged or even irreversible deactivation of the catalyst's active sites.[5][6] The strength of this inhibition is often correlated with the basicity of the nitrogen compound.[7]

Mechanism of Catalyst Poisoning by N-Heterocycles

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Active Catalyst Active Catalyst Reactant Coordination Reactant Coordination Active Catalyst->Reactant Coordination Step 1 Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Poisoning (Strong Coordination) Product Formation Product Formation Reactant Coordination->Product Formation Step 2 Product Formation->Active Catalyst Regeneration N-Heterocycle N-Heterocycle N-Heterocycle->Inactive Complex

Caption: Inhibition pathway showing N-heterocycle coordination.

Q3: Are all nitrogen heterocycles equally inhibitory?

A3: No, the degree of inhibition varies. Generally, more basic nitrogen heterocycles are stronger inhibitors because they form more stable complexes with the metal catalyst.[7] For example, pyridines are often more problematic than pyrroles. The steric environment around the nitrogen atom also plays a role; bulky substituents near the nitrogen can sometimes hinder its ability to coordinate with the catalyst.

Q4: Besides palladium catalysts, what other types of catalysts are susceptible to inhibition by nitrogen heterocycles?

A4: While palladium catalysts are frequently discussed, other transition metal catalysts are also susceptible. This includes catalysts based on:

  • Nickel[7][8]

  • Rhodium

  • Ruthenium

  • Platinum[9]

  • Copper[10]

For instance, nano-sized nickel catalysts used in hydrogenation reactions can be poisoned by organic amines and ammonia.[7]

II. Troubleshooting Guides

Scenario 1: My Suzuki-Miyaura coupling with a 2-bromopyridine derivative is giving low to no yield.
Initial Diagnosis:

Your catalyst is likely being inhibited by the pyridine nitrogen. The proximity of the nitrogen to the reaction center makes intramolecular coordination highly favorable.

Troubleshooting Workflow:

G start Low Yield with 2-Bromopyridine ligand Change Ligand: Switch from Phosphine to NHC Ligand start->ligand protect Protect Nitrogen: Form N-oxide or use Lewis Acid ligand->protect No success Reaction Successful ligand->success Yes catalyst Change Catalyst Precursor: Try a Pd(0) source instead of Pd(II) protect->catalyst No protect->success Yes additive Use Additives: Incorporate Lewis acids or other coordinating agents catalyst->additive No catalyst->success Yes additive->success Yes fail Re-evaluate Strategy additive->fail No

Caption: Troubleshooting workflow for inhibited Suzuki-Miyaura coupling.

Step-by-Step Solutions:
  • Switch to a More Robust Ligand:

    • Rationale: Traditional phosphine ligands can be displaced by strongly coordinating N-heterocycles. N-Heterocyclic Carbene (NHC) ligands form stronger bonds with the palladium center, making them more resistant to displacement.[11] Their strong sigma-donating ability can also facilitate the oxidative addition step.[11]

    • Protocol: Replace your phosphine ligand (e.g., PPh₃, SPhos) with a commercially available NHC ligand (e.g., IPr, SIMes) or an NHC-Pd precatalyst.

  • Protect the Inhibiting Nitrogen:

    • Rationale: Temporarily modifying the nitrogen lone pair can prevent it from coordinating to the catalyst.

    • Methods:

      • N-Oxide Formation: Oxidize the pyridine to a pyridine-N-oxide. The N-oxide is significantly less coordinating. The N-oxide can be removed post-reaction with a reducing agent.

      • Lewis Acid Protection: Add a strong Lewis acid (e.g., BF₃·OEt₂) to the reaction. The Lewis acid will coordinate to the pyridine nitrogen, blocking it from interacting with the palladium catalyst.

  • Change the Palladium Precursor:

    • Rationale: Pd(II) sources are often more susceptible to poisoning by heterocycles.[1] Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes bypass the inhibition problem, as the catalytic cycle entry point is different.[1]

Scenario 2: My C-H activation reaction on a substrate with multiple heterocycles is not proceeding.
Initial Diagnosis:

One or more of the heterocyclic nitrogens are deactivating your catalyst. This is a common challenge in medicinal chemistry where complex, heterocycle-rich molecules are frequent.[1]

Recommended Strategies:
  • High-Throughput Catalyst Screening:

    • Rationale: It can be difficult to predict which catalyst/ligand combination will be effective for a complex substrate. High-throughput screening allows you to rapidly test a large number of catalysts and reaction conditions in parallel.[12][13]

    • Experimental Protocol: Parallel Catalyst Screening

      • Prepare a stock solution of your substrate, coupling partner, and base in a suitable solvent.

      • In a 96-well plate, dispense the stock solution into each well.

      • Add a different catalyst/ligand combination to each well. Ensure your screen includes a diverse set of ligands (e.g., various phosphines, NHCs) and palladium precursors.

      • Seal the plate and run the reactions under the desired conditions (e.g., heating, inert atmosphere).

      • After the reaction time, quench the reactions and analyze the results using high-throughput techniques like LC-MS to identify promising hits.

  • Use a Strongly Anchored Directing Group:

    • Rationale: If your C-H activation is directed, a directing group that also acts as an anionic ligand can anchor the catalyst in close proximity to the target C-H bond. This can prevent the catalyst from being sequestered by other coordinating heterocycles in the molecule.[1]

    • Example: An N-methoxy amide directing group can promote the in situ generation of a reactive PdX₂ species from a Pd(0) source, which remains anchored near the target C-H bond, thus avoiding interference from other heterocycles.[1]

Scenario 3: I observe catalyst deactivation over time in a batch process involving a nitrogen heterocycle.
Initial Diagnosis:

This is a classic case of catalyst poisoning where the deactivation is gradual.[14] This could be due to the substrate itself, a product that is also a nitrogen heterocycle, or an impurity in the starting materials.

Mitigation and Troubleshooting:
  • Feedstock Purification:

    • Rationale: Ensure your starting materials and solvents are free from nitrogen-containing impurities that could act as catalyst poisons.[5]

    • Action: Purify your reagents using techniques like distillation, recrystallization, or passing them through a plug of silica or activated alumina.[5]

  • Catalyst Regeneration:

    • Rationale: In some cases, a poisoned catalyst can be regenerated, although this is more common in industrial-scale processes.[14]

    • Methods: Depending on the nature of the poisoning, regeneration can sometimes be achieved through thermal treatment or chemical washing to remove the adsorbed poison from the catalyst surface.[5][14] This is highly specific to the catalyst and the poison.

  • Modify Reaction Conditions:

    • Rationale: Adjusting reaction parameters can sometimes disfavor the poison's coordination to the catalyst.[14]

    • Action: Experiment with different temperatures. Higher temperatures can sometimes weaken the coordination of the inhibiting heterocycle relative to the desired reactants.

III. Data and Protocols

Table 1: Common N-Heterocycles and Their Relative Inhibitory Potential
HeterocycleStructureGeneral Inhibitory StrengthNotes
Pyridine C₅H₅NHighA strong inhibitor, especially for Pd(II) catalysts. Often requires specific strategies to overcome.[1]
Quinoline C₉H₇NHighSimilar to pyridine, it is a well-known poison for catalysts used in C-H activation.[1]
Imidazole C₃H₄N₂Moderate to HighCan be a strong inhibitor, but also used as a component of NHC ligands.[1]
Thiazole C₃H₃NSModerateBoth nitrogen and sulfur can potentially coordinate to the metal center.[1]
Pyrrole C₄H₅NLow to ModerateLess basic than pyridine, the lone pair is part of the aromatic system, making it less available for coordination.[1]
Indole C₈H₇NLow to ModerateSimilar to pyrrole, it is generally less inhibitory than pyridine.[1]
Protocol: General Procedure for N-Oxide Protection of a Pyridine Substrate

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolution: Dissolve the pyridine-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium sulfite. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pyridine-N-oxide.

  • Use in Catalysis: Use the purified N-oxide in your catalytic reaction.

  • Deprotection (Post-Catalysis): After the catalytic reaction, the N-oxide can be reduced back to the pyridine using a reducing agent like PCl₃ or by catalytic hydrogenation.

This technical support guide provides a starting point for addressing the common issue of catalyst inhibition by nitrogen-containing heterocycles. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined here, you can significantly improve the success rate of your catalytic reactions involving these challenging yet important molecules.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2024, January 31). MDPI.
  • Catalyst deactivation Common causes. (2013, March 5). AmmoniaKnowHow.
  • Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. (n.d.). Chemical Communications (RSC Publishing).
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  • (PDF) Nitrification inhibitors: Precursor for higher nitrogen use efficiency and soil health. (2022, February 8).
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026, January 2).
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  • Nitrification Inhibitors – Slowing Nitrogen Loss, Boosting Fertilizer Efficiency. (n.d.).
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Technical Support Center: Optimization of Cross-Coupling Reactions with 4-Chloro-5-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-chloro-5-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Substrate: 4-Chloro-5-iodo-2-methoxypyridine

The unique trifunctional nature of 4-chloro-5-iodo-2-methoxypyridine, with its distinct electronic and steric properties, presents both opportunities and challenges in cross-coupling reactions. The presence of two different halogen atoms allows for selective functionalization, a key strategy in the synthesis of complex molecules. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, making the 5-iodo position the primary site for initial coupling.

The methoxy group at the 2-position and the chloro group at the 4-position electronically influence the pyridine ring, and the nitrogen atom itself can play a crucial role in the catalytic cycle, sometimes acting as a ligand to the palladium center. This can lead to catalyst inhibition, a common challenge when working with pyridine-containing substrates.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that arise when performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 4-chloro-5-iodo-2-methoxypyridine.

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields. What are the likely causes and how can I optimize it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, including suboptimal base or solvent selection, catalyst inhibition, or issues with the boronic acid reagent.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling base Optimize Base start->base Inadequate activation of boronic acid solvent Optimize Solvent base->solvent Poor solubility or side reactions ligand Screen Ligands solvent->ligand Catalyst inhibition boronic_acid Check Boronic Acid Quality ligand->boronic_acid Decomposition of coupling partner temp Adjust Temperature boronic_acid->temp Sluggish kinetics product Improved Yield temp->product start Glaser Homocoupling Observed copper_free Consider Copper-Free Conditions start->copper_free Copper-catalyzed side reaction base_solvent Optimize Base and Solvent copper_free->base_solvent If copper is necessary temp_control Lower Reaction Temperature base_solvent->temp_control High temperature promotes side reactions ligand_choice Select Appropriate Ligand temp_control->ligand_choice Ligand influences catalyst stability product Minimized Homocoupling ligand_choice->product

Caption: Troubleshooting workflow for minimizing Glaser homocoupling in Sonogashira reactions.

Detailed Guidance:

  • Copper-Free Sonogashira: The most direct way to avoid Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. This often requires a more active palladium catalyst and ligand system.

    • Recommendation: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. The reaction may require slightly higher temperatures compared to the copper-catalyzed version.

  • Base and Solvent Optimization: The choice of base and solvent can significantly impact the extent of homocoupling.

    • Recommendation: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. [3]Solvents like THF or DMF are often suitable. Ensure the base is of high purity and free of oxidizing impurities.

  • Temperature Management: Higher temperatures can accelerate the rate of homocoupling.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for copper-catalyzed Sonogashira reactions.

  • Rigorous Degassing: Oxygen can promote the oxidative homocoupling of alkynes.

    • Recommendation: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

Data Summary for Sonogashira Condition Optimization (Illustrative):

Catalyst SystemBaseSolventTemperature (°C)Homocoupling
Pd(PPh₃)₂Cl₂ / CuITEATHFRoom TempLow to Moderate
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane80Very Low
Pd(PPh₃)₄DIPEADMF60Low
FAQ 3: My Buchwald-Hartwig amination is not proceeding to completion. What factors should I investigate?

Answer:

Incomplete conversion in Buchwald-Hartwig aminations with 4-chloro-5-iodo-2-methoxypyridine can be due to several factors, including the choice of base, catalyst system, and the nature of the amine coupling partner.

Troubleshooting Workflow:

start Incomplete Amination base_strength Evaluate Base Strength start->base_strength Insufficient deprotonation of amine ligand_sterics Screen Bulky Ligands base_strength->ligand_sterics Catalyst inhibition precatalyst Use a Precatalyst ligand_sterics->precatalyst Inefficient catalyst activation amine_equivalents Adjust Amine Stoichiometry precatalyst->amine_equivalents Amine volatility or decomposition product Complete Conversion amine_equivalents->product

Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination reactions.

Detailed Guidance:

  • Base Selection is Key: The pKa of the base is critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle. Strong, non-nucleophilic bases are generally required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.

  • Ligand Choice for Challenging Substrates: As with other cross-coupling reactions on this substrate, bulky, electron-rich ligands are beneficial to promote oxidative addition and prevent catalyst inhibition.

    • Recommendation: Biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are excellent choices for Buchwald-Hartwig aminations of heteroaryl halides.

  • Use of Palladium Precatalysts: Palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more efficient and air-stable than generating the active Pd(0) species in situ. They can lead to more reproducible results and shorter reaction times.

  • Stoichiometry of the Amine: If the amine is volatile or prone to side reactions, using a slight excess may be beneficial.

    • Recommendation: Consider using 1.1 to 1.5 equivalents of the amine coupling partner.

Data Summary for Buchwald-Hartwig Condition Optimization (Illustrative):

Base (pKa of conjugate acid)LigandSolventTemperature (°C)Typical Yield Range (%)
NaOtBu (~19)RuPhosToluene10085-95
LHMDS (~26)XPhos1,4-Dioxane9080-90
K₃PO₄ (~12.3)BrettPhost-BuOH11070-85

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To a dry Schlenk flask, add 4-chloro-5-iodo-2-methoxypyridine (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Copper-Free Sonogashira Cross-Coupling Reaction
  • To a dry Schlenk flask, add 4-chloro-5-iodo-2-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Remove the tube from the glovebox and add 4-chloro-5-iodo-2-methoxypyridine (1.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene) and the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • C.J.T. Hyland, Solvent effects in palladium catalysed cross-coupling reactions, RSC Adv., 2019 , 9, 13736-13748.

  • J. Magano and J. R. Dunetz, Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry, Chem. Rev., 2011, 111, 2177–2250.
  • A. F. Littke and G. C. Fu, A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides, Angew. Chem. Int. Ed., 1998, 37, 3387-3388.
  • D. S. Surry and S. L. Buchwald, Biaryl Phosphane Ligands in Palladium-Catalyzed Amination, Angew. Chem. Int. Ed., 2008, 47, 6338-6361.
  • R. Chinchilla and C. Nájera, The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry, Chem. Rev., 2007, 107, 874–922.
  • BenchChem, Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates, 2025 .

  • Oreate AI, Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems, 2026 .

  • BenchChem, A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions, 2025 .

  • BenchChem, Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole, 2025 .

  • Myers, A. G. The Suzuki Reaction. Chem 115 Handout.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Oliver Reiser. General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. YouTube.

  • Wikipedia. Sonogashira coupling.

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Improving the stability of 4-Chloro-5-iodo-2-methoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. Our goal is to help you improve reaction outcomes by enhancing the stability of this compound during your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during reactions involving 4-Chloro-5-iodo-2-methoxypyridine. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions and preventative measures.

Issue 1: Low Yield of Desired Product with Significant Starting Material Remaining

Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is showing low conversion, and I'm recovering a large amount of unreacted 4-Chloro-5-iodo-2-methoxypyridine. What could be the problem?

Answer: Low conversion with this substrate often points to issues with catalyst activity or suboptimal reaction conditions. The palladium(0) active species is sensitive and can be easily deactivated.

Causality and Solutions:

  • Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen. If your reaction mixture turns black, it's a sign of palladium black precipitation, indicating catalyst decomposition.[1]

  • Insufficient Reaction Temperature: While the Carbon-Iodine bond is highly reactive, the overall catalytic cycle may require a certain activation energy.

    • Solution: If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-60 °C) might be necessary. However, be cautious, as excessive heat can promote catalyst decomposition and side reactions.[1]

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

    • Solution: For challenging substrates, bulky, electron-rich phosphine ligands are often beneficial. Consider using ligands from the Buchwald family, such as SPhos or XPhos, which are known to create highly active and stable catalysts for a broad range of substrates.[3]

G cluster_problem Problem: Low Conversion cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Desired Product (High Starting Material Recovery) Catalyst Catalyst Inactivity (e.g., Oxidation) Problem->Catalyst Temp Suboptimal Temperature Problem->Temp Ligand Ineffective Ligand Problem->Ligand Degas Rigorous Degassing Use Pre-catalysts Catalyst->Degas Mitigate Heat Moderate Heating (e.g., 40-60 °C) Temp->Heat Optimize NewLigand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Ligand->NewLigand Improve

Issue 2: Significant Formation of De-iodinated Byproduct

Question: I am observing a significant amount of 4-Chloro-2-methoxypyridine in my reaction mixture. What is causing this dehalogenation, and how can I prevent it?

Answer: The Carbon-Iodine bond is the most labile site on your starting material and is susceptible to cleavage, leading to hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-couplings.

Causality and Solutions:

  • Source of Hydride: The hydrogen atom that replaces the iodine can come from various sources in the reaction mixture, including the solvent, base, or even additives. Water is a common culprit in promoting hydrodehalogenation.[4][5] In some cases, solvents like DMF can also act as a hydride source.[6]

    • Solution: Use anhydrous solvents and reagents. If your base is hygroscopic (e.g., K₃PO₄), ensure it is properly dried before use.

  • Base-Mediated Decomposition: Certain bases, especially strong ones, can promote the degradation of the starting material or intermediates in the catalytic cycle, leading to dehalogenation.

    • Solution: Consider using a milder base. For Suzuki reactions, bases like KF or CsF can be effective and may reduce the rate of dehalogenation, although they often require the use of the free boronic acid rather than an ester.[7] For base-sensitive substrates, a base-free "cationic" Suzuki-Miyaura coupling could be an alternative.[8]

  • Catalyst and Ligand Effects: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Solution: Bulky phosphine ligands can sometimes promote protodeboronation, a side reaction of the boronic acid that can lead to dehalogenation of the aryl halide.[9] Screening different ligands is advisable. For instance, in some cases, N-heterocyclic carbene (NHC) ligands might offer better stability and selectivity.

ParameterRecommendation to Minimize De-iodinationRationale
Solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane).Water can be a hydride source for hydrodehalogenation.[4][5]
Base Use milder bases (e.g., K₂CO₃, CsF, KF).Strong bases can promote decomposition pathways.[7]
Ligand Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands.The ligand influences the stability and reactivity of the catalytic intermediates.[3]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can degrade the catalyst, potentially leading to side reactions.[1]
Issue 3: Lack of Selectivity - Reaction at the Chloro Position

Question: My reaction is not selective, and I'm getting a mixture of products from coupling at both the iodo and chloro positions. How can I improve selectivity for the C-I bond?

Answer: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. Therefore, selective reaction at the iodine is expected. Lack of selectivity usually points to overly harsh reaction conditions.

Causality and Solutions:

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to cleave the stronger C-Cl bond, thus reducing selectivity.

    • Solution: Run the reaction at a lower temperature. For a highly reactive C-I bond, room temperature is often sufficient for the initial coupling.[1] A careful temperature screen is recommended to find the optimal balance between reaction rate and selectivity.

  • Prolonged Reaction Time: Even at moderate temperatures, allowing the reaction to proceed for an extended period after the initial C-I coupling is complete can lead to the slower reaction at the C-Cl position.

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction once the starting material is consumed and the mono-coupled product is maximized.

  • Catalyst System: While less common, some highly active catalyst systems might be capable of activating the C-Cl bond under certain conditions.

    • Solution: For selective C-I coupling, standard palladium catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a suitable phosphine ligand are generally effective.[1] Avoid overly reactive catalyst systems if mono-selectivity is the primary goal.

G cluster_goal Goal: Selective C-I Coupling cluster_parameters Controlling Parameters cluster_strategies Strategies for Selectivity Goal Mono-functionalization at Iodine Temp Reaction Temperature Goal->Temp Time Reaction Time Goal->Time Catalyst Catalyst Activity Goal->Catalyst LowTemp Use Lower Temperature (e.g., Room Temp) Temp->LowTemp Control Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Time->Monitor Optimize StdCat Use Standard Catalyst Systems Catalyst->StdCat Select

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 4-Chloro-5-iodo-2-methoxypyridine?

A1: Organo-iodine compounds can be light-sensitive. It is recommended to store the compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light.[10] Storage in a cool, dark, and dry place, such as a desiccator or a freezer, is ideal. When handling, try to minimize exposure to bright laboratory light.

Q2: My starting material appears discolored. Can I still use it?

A2: Discoloration (e.g., a yellow or brownish tint) may indicate some level of degradation, possibly through the release of elemental iodine. While it might still be usable for some applications, it is advisable to purify it before use, for example, by recrystallization or column chromatography, to ensure reproducible results. The purity of the starting material is crucial for the success of catalytic reactions.

Q3: What is the best solvent for reactions with this compound?

A3: The choice of solvent can impact both the solubility of your reagents and the stability of the intermediates.[11][12] For many cross-coupling reactions, aprotic solvents like toluene, dioxane, or THF are commonly used. As mentioned in the troubleshooting guide, using anhydrous solvents is crucial to minimize hydrodehalogenation.[4][5] The solvent's polarity and donor number can also influence the stability of iodine species.[13]

Q4: Can I perform a Buchwald-Hartwig amination with this substrate?

A4: Yes, Buchwald-Hartwig amination is a viable reaction for this substrate. Given the presence of both chloro and iodo substituents, you can expect selective C-N bond formation at the iodo position under carefully controlled conditions. The use of bulky, electron-rich phosphine ligands, such as XPhos, has been shown to be effective for the amination of heteroaryl halides.[14][15] You will likely need a strong, non-nucleophilic base like sodium tert-butoxide. As with other couplings, start at a low temperature to ensure selectivity.

Q5: Are there any known incompatibilities I should be aware of?

A5: Besides the general sensitivities to light, oxygen, and sometimes strong bases, be mindful of potential interactions with your coupling partners. Highly nucleophilic reagents could potentially displace the methoxy group, although this is less common under typical cross-coupling conditions. The pyridine nitrogen can also act as a ligand for the metal catalyst, which can sometimes inhibit the reaction. The use of appropriate phosphine ligands generally mitigates this issue.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

  • Plenio, H., & Shilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 18(36), 11466-11477.
  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12281–12284.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. MilliporeSigma.
  • Ghosh, A., & Sibi, M. P. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7725-7757.
  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Garrec, J., & Fabris, F. (2023). The mechanism of visible light-induced C–C cross-coupling by C sp 3 –H bond activation. RSC Chemical Biology, 4(8), 613-627.
  • Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(20), 4447–4450.
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  • The University of Groningen research portal. (n.d.).
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  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
  • ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • JOCPR. (n.d.).
  • Lee, H. M., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(5), 1321-1327.
  • Clarke, G., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(15), 5073-5094.
  • ChemRxiv. (2024, August 7).
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Royal Society of Chemistry. (n.d.). Solvent-regulated electro-oxidation of iodide and its electrocatalytic performance towards acetylacetone oxidation.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
  • Wikipedia. (n.d.).
  • Michaelis, D. J., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3026–3034.
  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • National Center for Biotechnology Information. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • ResearchGate. (n.d.).
  • Organic Process Research & Development. (n.d.). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • PubMed. (n.d.). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][16]benzodiazepines.

  • Sci-Hub. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • LibreTexts. (2023, June 30).
  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. OpenChemHub.
  • The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Chloro-5-iodo-2-methoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous bioactive molecules and functional materials. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure in solution.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-5-iodo-2-methoxypyridine, a trifunctionalized pyridine derivative with significant potential as a versatile building block in organic synthesis.[1][2][3] Given the absence of a publicly available, assigned experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and substantiated by a comparative analysis with the experimentally determined spectra of structurally analogous compounds. This approach not only provides a robust framework for interpreting the spectrum of the title compound but also serves as a valuable educational resource for researchers working with substituted pyridines.

The Predicted ¹H NMR Spectrum of 4-Chloro-5-iodo-2-methoxypyridine: A Detailed Analysis

The structure of 4-Chloro-5-iodo-2-methoxypyridine dictates a specific and predictable ¹H NMR spectrum. The pyridine ring contains two protons, at positions 3 and 6, and the methoxy group at position 2 contributes a set of three equivalent protons.

Caption: Structure of 4-Chloro-5-iodo-2-methoxypyridine with proton labeling.

Based on the electronic effects of the substituents, the following ¹H NMR spectral characteristics are anticipated:

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet. The electron-donating nature of the oxygen atom will shield these protons, placing their chemical shift in the range of δ 3.9 - 4.1 ppm . This prediction is supported by the observed chemical shift of the methoxy protons in various 2-methoxypyridine derivatives.[4]

  • Pyridine Ring Protons (H-3 and H-6):

    • H-3: This proton is situated between the electron-donating methoxy group at C-2 and the electron-withdrawing chloro group at C-4. The resonance of H-3 is expected to be a singlet, as the adjacent positions (C-2 and C-4) are substituted. The competing electronic effects make a precise prediction challenging, but a chemical shift in the region of δ 6.8 - 7.2 ppm is a reasonable estimate.

    • H-6: This proton is adjacent to the nitrogen atom and the iodine at C-5. The proximity to the electronegative nitrogen atom will deshield this proton, shifting it downfield. The iodine atom's effect is more complex, involving both inductive and anisotropic effects. H-6 is expected to appear as a singlet due to the substitution at C-5. A chemical shift in the range of δ 8.0 - 8.3 ppm is anticipated.

It is important to note the absence of any observable proton-proton coupling for the aromatic signals, as both H-3 and H-6 lack adjacent protons. This results in two distinct singlets for the pyridine ring protons.

Comparative Spectral Analysis: Substantiating the Predictions

To lend experimental support to our predictions for 4-Chloro-5-iodo-2-methoxypyridine, we will now compare them with the reported ¹H NMR data of structurally related compounds.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)SolventReference
Predicted: 4-Chloro-5-iodo-2-methoxypyridine ~6.8 - 7.2 (s)--~8.0 - 8.3 (s)~3.9 - 4.1 (s)CDCl₃N/A
2-Methoxypyridine6.72 (d)7.52 (t)6.82 (d)8.16 (d)3.92 (s)CDCl₃[5]
2-Chloro-6-methoxypyridine6.65 (d)7.50 (t)6.89 (d)-3.93 (s)CDCl₃[6]
2-(2-Methoxyphenyl)pyridine-7.69 (td)7.23 (m)8.70 (m)3.84 (s)CDCl₃[7]

Analysis of Comparative Data:

  • Methoxy Group: The chemical shift of the methoxy protons in both 2-methoxypyridine (δ 3.92 ppm) and 2-chloro-6-methoxypyridine (δ 3.93 ppm) aligns perfectly with our predicted range of δ 3.9 - 4.1 ppm.[5][6] This provides strong evidence for the expected chemical shift of the methoxy group in the title compound.

  • H-6 Proton: In the parent 2-methoxypyridine, the H-6 proton resonates at δ 8.16 ppm.[5] The introduction of a chloro group at the 4-position and an iodo group at the 5-position is expected to have a modest impact on the chemical shift of H-6. Therefore, our predicted range of δ 8.0 - 8.3 ppm is well-justified.

  • H-3 Proton: The H-3 proton in 2-methoxypyridine appears at δ 6.72 ppm.[5] The introduction of an electron-withdrawing chloro group at the 4-position in our target molecule would be expected to shift the H-3 proton slightly downfield. Our predicted range of δ 6.8 - 7.2 ppm accounts for this effect.

The comparative analysis demonstrates that by examining the ¹H NMR data of structurally similar molecules, we can confidently predict the spectrum of 4-Chloro-5-iodo-2-methoxypyridine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum for 4-Chloro-5-iodo-2-methoxypyridine, the following detailed experimental protocol should be followed.[8]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-Chloro-5-iodo-2-methoxypyridine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • The probe temperature should be maintained at 298 K.

3. Acquisition Parameters:

  • Number of Scans (NS): 16 (can be increased for dilute samples).

  • Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of the protons, leading to accurate integration.

  • Acquisition Time (AQ): At least 4 seconds to ensure good resolution.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Pulse Width (P1): A 90° pulse, calibrated for the specific probe.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all the signals. The expected integration ratio for the methoxy protons, H-3, and H-6 is 3:1:1.

cluster_protocol Experimental Workflow for ¹H NMR Acquisition A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) B Transfer to NMR Tube A->B C Spectrometer Setup (400 MHz, 298 K) B->C D Set Acquisition Parameters (NS=16, D1=5s, AQ=4s, SW=16ppm) C->D E Acquire FID D->E F Data Processing (FT, Phasing, Referencing) E->F G Spectral Analysis (Integration, Peak Picking) F->G

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 4-Chloro-5-iodo-2-methoxypyridine. By leveraging the foundational principles of NMR spectroscopy and drawing comparisons with experimentally verified data from analogous compounds, we have established a solid framework for the interpretation of its spectrum. The detailed experimental protocol provided herein will enable researchers to acquire high-quality data for this and other similar pyridine derivatives. The ability to accurately predict and interpret NMR spectra is a critical skill for any scientist involved in the synthesis and characterization of novel chemical entities, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Defense Technical Information Center. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Journal of Forensic Sciences. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine,... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Retrieved from [Link]

  • Nature Communications. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Retrieved from [Link]

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Sources

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 4-Chloro-5-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. 4-Chloro-5-iodo-2-methoxypyridine, a key halogenated pyridine derivative, presents a unique analytical challenge due to its reactive nature and potential for impurity generation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative for 4-Chloro-5-iodo-2-methoxypyridine

Accurate and precise analytical methods are crucial for monitoring the purity of 4-Chloro-5-iodo-2-methoxypyridine, identifying potential impurities, and studying its stability under various conditions. The choice between HPLC-UV and LC-MS is often dictated by the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural elucidation of unknown components. While HPLC-UV is a robust and widely accessible technique for routine purity assessments, LC-MS offers unparalleled sensitivity and specificity, making it indispensable for trace-level impurity identification and metabolic studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse

For routine quality control and purity assessment of 4-Chloro-5-iodo-2-methoxypyridine, a stability-indicating reversed-phase HPLC (RP-HPLC) method is often the cornerstone of analytical testing. The development of such a method requires a systematic approach to optimize the separation of the main component from any potential degradation products or process-related impurities.[1][2][3]

Causality in HPLC Method Development

The selection of chromatographic conditions is a critical step driven by the physicochemical properties of 4-Chloro-5-iodo-2-methoxypyridine. A C18 stationary phase is a common starting point for non-polar to moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention behavior.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical starting point for developing a stability-indicating HPLC method. Validation would be required as per ICH guidelines.[4]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 4-Chloro-5-iodo-2-methoxypyridine in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the diluent to achieve a similar target concentration.

3. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[1][5] This involves subjecting the analyte to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak.

Data Presentation: Expected HPLC Performance
ParameterExpected Performance
Retention Time ~ 10-15 minutes (for the main peak)
Resolution > 2.0 between the main peak and closest impurity
Tailing Factor 0.8 - 1.5
Linearity (r²) > 0.999 over a range of 5-150 µg/mL
LOD ~ 0.01 µg/mL
LOQ ~ 0.03 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

When the analytical task demands higher sensitivity for trace impurity analysis or definitive identification of unknown peaks, LC-MS is the technique of choice.[6][7] Coupling the separation power of LC with the detection capabilities of a mass spectrometer provides molecular weight information and structural insights through fragmentation analysis.[8][9]

The Rationale Behind LC-MS Method Choices

For LC-MS, the mobile phase composition is more constrained than in HPLC-UV. Non-volatile buffers (e.g., phosphate) must be avoided as they can contaminate the mass spectrometer source. Volatile buffers like ammonium formate or ammonium acetate are preferred. The choice of ionization technique, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the analyte's polarity and thermal stability. For a molecule like 4-Chloro-5-iodo-2-methoxypyridine, ESI in positive ion mode is a likely starting point due to the presence of the basic pyridine nitrogen.

Experimental Protocol: LC-MS for Impurity Identification

This protocol provides a general framework for the LC-MS analysis of 4-Chloro-5-iodo-2-methoxypyridine.

1. Liquid Chromatography Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for faster analysis and better resolution)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A shallow gradient optimized for the separation of trace impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Scan Range: m/z 50-500

  • MS/MS Analysis: For structural elucidation, fragmentation of the parent ion (m/z of 4-Chloro-5-iodo-2-methoxypyridine) would be performed.

Expected Fragmentation Patterns

In the mass spectrometer, 4-Chloro-5-iodo-2-methoxypyridine will be ionized, likely forming a protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) can provide structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms or other substituents.[10][11] The fragmentation pattern provides a unique fingerprint for the molecule.[12][13]

Comparative Analysis: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Selectivity Good, based on chromatographic retention and UV absorbance.Excellent, based on retention time and mass-to-charge ratio.
Sensitivity Moderate (ng level).High (pg to fg level).
Quantitative Analysis Excellent, robust, and reproducible.Good, but can be more susceptible to matrix effects.
Qualitative Analysis Limited to retention time and UV spectrum.Provides molecular weight and structural information.
Cost Lower initial investment and running costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.
Throughput High, suitable for routine QC.Can be lower due to more complex data acquisition.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for both HPLC and LC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Dilution to Target Concentration Prep->Dilution Injection Injection onto C18 Column Dilution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: HPLC-UV analytical workflow for 4-Chloro-5-iodo-2-methoxypyridine.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Interpretation Prep_LCMS Dilution in MS-compatible solvent Injection_LCMS Injection onto UPLC Column Prep_LCMS->Injection_LCMS Separation_LCMS Gradient Separation Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization MS_Detection Mass Analysis (MS & MS/MS) Ionization->MS_Detection MW_ID Molecular Weight Identification MS_Detection->MW_ID Frag_Analysis Fragmentation Analysis MW_ID->Frag_Analysis Struct_Elucid Structural Elucidation Frag_Analysis->Struct_Elucid

Caption: LC-MS analytical workflow for impurity identification.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS for the analysis of 4-Chloro-5-iodo-2-methoxypyridine is fundamentally driven by the analytical objective. For routine quality control, purity determination, and stability testing where known impurities are monitored, a well-validated stability-indicating HPLC-UV method offers a robust, reliable, and cost-effective solution. However, for in-depth impurity profiling, identification of unknown degradation products, and sensitive pharmacokinetic studies, the superior selectivity and structural elucidation capabilities of LC-MS are indispensable. A comprehensive analytical strategy in a drug development setting will often leverage both techniques: HPLC-UV for routine release and stability testing, and LC-MS for investigational and problem-solving scenarios.

References

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • National Institutes of Health. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]

  • SpringerLink. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • ResearchGate. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • Egyptian Pharmaceutical Journal. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Determination of chlorodiazepoxide in pharmacological tablets using high performance liquid chromatography - opposite phase. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation and Use of Three Complementary Analytical Methods (LC-FLS, LC-MS/MS and ICP-MS) to Evaluate the Pharmacokinetics, Biodistribution and Stability of Motexafin Gadolinium in Plasma and Tissues. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Novel Kinase Inhibitors Derived from a 4-Chloro-5-iodo-2-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of new chemical entities (NCEs) originating from the 4-Chloro-5-iodo-2-methoxypyridine scaffold. The aberrant activity of protein kinases is a cornerstone of numerous pathologies, making them a primary focus of modern drug discovery.[1] The development of novel inhibitors requires a rigorous, multi-tiered benchmarking process to ascertain their potency, selectivity, and cellular efficacy. This document outlines the critical experimental workflows, data interpretation strategies, and comparative analyses required to validate these next-generation therapeutic candidates.

The journey of a kinase inhibitor from a promising compound to a potential therapeutic is fraught with challenges, primarily the need to achieve high specificity for the target kinase to minimize off-target effects and associated toxicities.[2][3] This guide establishes a self-validating system of protocols designed to provide a holistic performance profile of our hypothetical lead compounds, NCE-1 and NCE-2 , benchmarked against an established, industry-standard inhibitor.

The Strategic Framework for Kinase Inhibitor Evaluation

The successful characterization of a novel kinase inhibitor hinges on a systematic and comparative analytical approach. It is insufficient to merely determine if a compound inhibits its target; one must understand how well it performs in a series of increasingly complex biological systems, from an isolated enzyme to a living cell.[4] Our evaluation strategy is built on four pillars:

  • Biochemical Potency (IC50 Determination): This is the foundational measurement of a compound's ability to inhibit the purified target kinase enzyme in a cell-free system.[5] A low IC50 value is the first indicator of a potent molecule.

  • Kinase Selectivity Profiling: Due to the high degree of structural conservation across the human kinome, broad-spectrum inhibition is a common liability.[2] Profiling our NCEs against a diverse panel of kinases is essential to identify potential off-target activities that could lead to unforeseen side effects.[6][7]

  • Cellular Potency and Viability: A compound's biochemical potency does not always translate to cellular efficacy.[8] Factors such as membrane permeability, intracellular target engagement, and stability can dramatically alter performance.[4][9] Cellular assays provide a more physiologically relevant measure of a compound's potential.

  • Target Validation in a Cellular Context: To confirm that the observed cellular effects are a direct result of target kinase inhibition, we must analyze the downstream signaling pathway.[10] This step provides crucial mechanistic proof-of-concept.

This multi-pronged approach ensures that our lead candidates are not only potent but also selective and effective in a biological context, thereby de-risking their progression into more advanced stages of drug development.

Conceptual Workflow for Inhibitor Benchmarking

The following diagram illustrates the logical flow of our comprehensive benchmarking strategy, from initial biochemical screening to in-cell target validation.

G cluster_0 Biochemical Evaluation (In Vitro) cluster_1 Cellular Evaluation (In Cellulo) A Primary Target Kinase Assay B IC50 Determination (Dose-Response) A->B Confirm Activity C Kinase Selectivity Panel (>100 Kinases) B->C Assess Specificity D Cellular Potency Assay (e.g., Cell Viability) C->D Advance Promising Candidates E EC50 Determination D->E Quantify Efficacy F Downstream Pathway Analysis (Western Blot) E->F Confirm Mechanism G Select Candidate for In Vivo Studies F->G Lead Candidate Selection

Caption: A streamlined workflow for kinase inhibitor validation.

Comparative Data Analysis

For this guide, we will assume our target kinase is Epidermal Growth-Factor Receptor (EGFR) , a well-validated target in oncology. Our hypothetical compounds, NCE-1 and NCE-2, will be compared against Gefitinib , a known first-generation EGFR inhibitor.

Table 1: Biochemical Potency Against Target Kinase (EGFR)

The half-maximal inhibitory concentration (IC50) was determined using an in vitro enzymatic assay. A lower IC50 value indicates higher potency. The choice of assay conditions, particularly the ATP concentration relative to its Km value, is critical for ensuring data comparability.[9]

CompoundTarget KinaseIC50 (nM)
NCE-1 EGFR8.5
NCE-2 EGFR35.2
Gefitinib (Control) EGFR25.0

Interpretation: NCE-1 demonstrates superior biochemical potency against EGFR compared to both NCE-2 and the established inhibitor, Gefitinib. This makes it a highly promising candidate based on its direct interaction with the isolated enzyme.

Table 2: Kinase Selectivity Profile

Selectivity was assessed against a panel of representative kinases at a fixed inhibitor concentration (1 µM). Data is presented as percent inhibition. High inhibition of non-target kinases suggests potential for off-target effects.

CompoundEGFRSRCABLVEGFR2CDK2
NCE-1 98%15%8%22%5%
NCE-2 92%12%10%18%7%
Gefitinib (Control) 95%25%15%30%12%

Interpretation: Both NCE-1 and NCE-2 exhibit excellent selectivity for EGFR over the other kinases tested, outperforming the control compound, Gefitinib, which shows more pronounced off-target activity against SRC and VEGFR2. This high degree of selectivity is a desirable characteristic for minimizing potential side effects.

Table 3: Cellular Potency in EGFR-Dependent Cancer Cell Line (NCI-H1975)

The half-maximal effective concentration (EC50) was determined by measuring the inhibition of cancer cell proliferation after 72 hours of treatment. This value reflects the compound's ability to cross the cell membrane and engage its target in a complex intracellular environment.

CompoundCell LineEC50 (nM)
NCE-1 NCI-H1975150.7
NCE-2 NCI-H197598.5
Gefitinib (Control) NCI-H197585.0

Interpretation: Despite its superior biochemical potency, NCE-1 shows weaker performance in the cellular assay compared to both NCE-2 and Gefitinib. Conversely, NCE-2 demonstrates strong cellular potency, comparable to the control. This discrepancy between biochemical and cellular data for NCE-1 could be due to poor cell permeability or rapid metabolism and warrants further investigation.

Experimental Methodologies

The trustworthiness of benchmarking data is directly tied to the rigor of the experimental protocols. The following sections detail the standardized procedures used to generate the comparative data.

Protocol 1: In Vitro Biochemical IC50 Determination

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][11] Kinase activity is inversely proportional to the light signal generated, as less ATP is converted to ADP in the presence of an effective inhibitor.[11]

Materials:

  • Recombinant human EGFR kinase (e.g., from Promega or Reaction Biology).

  • Poly-Glu-Tyr (4:1) substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101).

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP at a concentration equal to the known Km for EGFR.

  • Test compounds (NCE-1, NCE-2, Gefitinib) serially diluted in DMSO.

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, typically from 10 mM down to 0.1 nM.

  • Add 1 µL of diluted compound to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer containing the EGFR enzyme and Poly-Glu-Tyr substrate.

  • Add 5 µL of the 2X kinase/substrate mix to each well.

  • Prepare a 2X ATP solution in Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Cellular Potency (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[12] A reduction in formazan production indicates a loss of cell viability.

Materials:

  • NCI-H1975 human lung adenocarcinoma cell line.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Clear, flat-bottomed 96-well plates.

  • Microplate spectrophotometer.

Procedure:

  • Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds (NCE-1, NCE-2, Gefitinib). Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the EC50 value.

Protocol 3: Downstream Pathway Analysis (Western Blot)

Principle: This protocol assesses the phosphorylation status of key proteins downstream of the EGFR signaling pathway, such as AKT and ERK. A successful EGFR inhibitor should decrease the phosphorylation of these downstream effectors.[13]

Signaling Pathway Visualization:

G cluster_0 EGFR Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation Inhibitor NCE-1 / NCE-2 (Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Materials:

  • NCI-H1975 cells.

  • Test compounds (NCE-1, NCE-2, Gefitinib).

  • EGF (Epidermal Growth Factor).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Culture NCI-H1975 cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat cells with the test compounds at their respective EC50 concentrations for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion and Future Directions

This guide presents a robust framework for the initial characterization of novel kinase inhibitors derived from the 4-Chloro-5-iodo-2-methoxypyridine scaffold. Based on our hypothetical data:

  • NCE-1 is a biochemically potent and highly selective inhibitor, but its poor cellular performance highlights the critical need to bridge the gap between in vitro and in cellulo data. Future efforts should focus on optimizing its drug-like properties, such as cell permeability.

  • NCE-2 emerges as a more balanced candidate. Its strong cellular potency, comparable to the established drug Gefitinib, combined with superior selectivity, makes it a compelling candidate for further preclinical development, including in vivo xenograft models.

The decision to advance a compound is rarely based on a single parameter. It requires a holistic interpretation of data from a cascade of well-designed experiments.

Decision-Making Framework

G Start Biochemical IC50 < 50 nM? Selectivity Good Selectivity Profile? Start->Selectivity Yes Stop1 Discard or Re-synthesize Start->Stop1 No Cellular Cellular EC50 < 1 µM? Selectivity->Cellular Yes Stop2 Discard or Re-synthesize Selectivity->Stop2 No Pathway Downstream Pathway Inhibition? Cellular->Pathway Yes Stop3 Investigate Permeability/ Metabolism Cellular->Stop3 No Stop4 Investigate Off-Target Mechanism Pathway->Stop4 No Advance Advance to In Vivo Studies Pathway->Advance Yes

Caption: A logical decision tree for kinase inhibitor progression.

By adhering to this structured, evidence-based benchmarking process, researchers can confidently identify and advance the most promising kinase inhibitors, accelerating the development of next-generation targeted therapies.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

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  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). PubMed Central. [Link]

  • The fourth-generation EGFR tyrosine kinase inhibitor BLU-945 resensitizes ABCG2-overexpressing multidrug-resistant non-small cell lung cancer cells to cytotoxic anticancer drugs. (n.d.). PubMed. [Link]

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  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (n.d.). PubMed. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

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  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

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  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (n.d.). ResearchGate. [Link]

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  • What Is the Best Kinase Assay?. (2025). BellBrook Labs. [Link]

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  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

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A Senior Application Scientist's Guide to the Reactivity of 4-Chloro-5-iodo-2-methoxypyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and versatile reactivity profiles allow for the construction of complex molecular architectures with diverse biological activities. Among these, 4-Chloro-5-iodo-2-methoxypyridine stands out as a trifunctional scaffold offering multiple avenues for synthetic diversification. Understanding the nuanced reactivity of its carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds is paramount for designing efficient and selective synthetic strategies.

This guide provides an in-depth, comparative analysis of the reactivity of the C4-Cl and C5-I bonds in 4-Chloro-5-iodo-2-methoxypyridine, grounded in the principles of Density Functional Theory (DFT). As a senior application scientist, my aim is to not only present theoretical data but also to elucidate the underlying electronic and structural factors that govern the molecule's chemical behavior, thereby empowering researchers to make informed decisions in their synthetic endeavors.

The Theoretical Framework: Unveiling Reactivity with Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering a balance between accuracy and computational cost for predicting molecular properties and reactivity.[1][2] DFT calculations allow us to probe the electronic structure of molecules and deduce their kinetic and thermodynamic propensities for various reactions. Key descriptors derived from DFT, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and calculated activation energies for reaction pathways, provide invaluable insights into chemical reactivity.[3][4][5][6][7][8][9][10]

A Tale of Two Halogens: Comparing the C4-Cl and C5-I Bonds

The central question for any synthetic chemist utilizing 4-Chloro-5-iodo-2-methoxypyridine is the chemoselective functionalization of either the C4-Cl or the C5-I bond. A qualitative understanding suggests that the C-I bond is weaker and more polarizable than the C-Cl bond, making it inherently more reactive in many transformations, particularly in metal-catalyzed cross-coupling reactions.[11][12] However, the electronic environment of the pyridine ring, influenced by the methoxy and chloro substituents, can modulate this intrinsic reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[4][6][8][13][14] For 4-Chloro-5-iodo-2-methoxypyridine, the MEP map would likely reveal a region of positive electrostatic potential (a "σ-hole") on the iodine atom along the C-I bond axis.[15] This positive region makes the iodine atom a potential halogen bond donor and susceptible to interaction with nucleophiles or metal catalysts. Conversely, the more electronegative chlorine atom would exhibit a less positive or even a negative electrostatic potential. This suggests that reactions initiated by electrophilic attack on the halogen are more likely to occur at the iodine.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides insights into reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[5][7][10][16][17] In the context of cross-coupling reactions, the LUMO of the halo-pyridine is of particular interest as it interacts with the HOMO of the nucleophilic coupling partner. The LUMO is expected to have significant contributions from the antibonding orbitals of both the C-Cl and C-I bonds. The lower energy of the σ(C-I) orbital compared to the σ(C-Cl) orbital suggests that the LUMO will be more localized on the C-I bond. This lower-lying LUMO at the C-I position indicates a greater propensity for nucleophilic attack and oxidative addition of a metal catalyst at this site.

Quantitative Comparison: DFT-Calculated Reactivity Descriptors

To provide a more quantitative comparison, we can consider DFT-calculated parameters for 4-Chloro-5-iodo-2-methoxypyridine and related model systems. While a dedicated study on this specific molecule is not publicly available, we can extrapolate from general principles and studies on analogous halogenated pyridines.[18][19]

Reactivity DescriptorC4-Cl BondC5-I BondRationale for Difference
Bond Dissociation Energy (BDE) HigherLowerThe C-I bond is inherently weaker than the C-Cl bond due to poorer orbital overlap between the larger iodine and the carbon atom.[11]
Mulliken/NPA Charges on Halogen More NegativeLess Negative/More PositiveIodine is less electronegative than chlorine, leading to a less polarized C-I bond. The presence of a σ-hole can lead to a more positive character on the iodine atom.[15]
LUMO Lobe Localization Smaller ContributionLarger ContributionThe lower energy of the σ*(C-I) antibonding orbital leads to a greater contribution to the overall LUMO of the molecule.[5][10]
Calculated Activation Energy (e.g., for Suzuki Coupling) HigherLowerThe oxidative addition step in palladium-catalyzed cross-coupling reactions is generally more facile for C-I bonds due to their lower bond strength and more accessible LUMO.[20][21]

Common Synthetic Transformations: A DFT-Informed Perspective

The differential reactivity of the C-Cl and C-I bonds in 4-Chloro-5-iodo-2-methoxypyridine allows for selective functionalization under appropriate reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern organic synthesis.[20][21][22][23][24][25] For dihalogenated substrates, the general order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl.[26] This selectivity is primarily dictated by the C-X bond strength. Therefore, it is highly probable that these reactions will selectively occur at the C5-I position of 4-Chloro-5-iodo-2-methoxypyridine, leaving the C4-Cl bond intact for subsequent transformations.

G Selective Suzuki Coupling at the C5-I Position Substrate 4-Chloro-5-iodo- 2-methoxypyridine OxAdd_I Oxidative Addition (at C-I) Substrate->OxAdd_I Pd0 Pd(0)L_n Pd0->OxAdd_I Intermediate_I Ar-Pd(II)(I)L_n OxAdd_I->Intermediate_I Transmetalation Transmetalation Intermediate_I->Transmetalation BoronicAcid R-B(OH)_2 BoronicAcid->Transmetalation Intermediate_R Ar-Pd(II)(R)L_n Transmetalation->Intermediate_R ReductiveElimination Reductive Elimination Intermediate_R->ReductiveElimination Product 4-Chloro-5-aryl- 2-methoxypyridine ReductiveElimination->Product Pd0_regen Pd(0)L_n ReductiveElimination->Pd0_regen Pd0_regen->OxAdd_I

Caption: Generalized catalytic cycle for the selective Suzuki coupling at the C5-I position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions are another important class of transformations for functionalizing aromatic rings. The feasibility of an SNAr reaction is dependent on the presence of electron-withdrawing groups and the nature of the leaving group. While iodide is a better leaving group than chloride in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. The relative reactivity of C-Cl and C-I in SNAr can be influenced by the reaction conditions and the nature of the nucleophile. DFT calculations of the activation barriers for the formation of the Meisenheimer complex at both positions could provide a definitive answer to the site selectivity of SNAr reactions.

Experimental Protocol: A Computational Workflow for Reactivity Analysis

For researchers wishing to perform their own DFT studies on this or similar molecules, the following workflow provides a robust starting point.

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of 4-Chloro-5-iodo-2-methoxypyridine using a molecular modeling software.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p) for C, H, N, O, Cl and a larger basis set with effective core potentials like LANL2DZ for iodine).[18][19] The choice of functional and basis set should be validated against experimental data where possible.[1]

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Reactivity Descriptor Calculation:

    • From the optimized structure, calculate and visualize the Molecular Electrostatic Potential (MEP) map.

    • Analyze the energies and compositions of the Frontier Molecular Orbitals (HOMO and LUMO).

    • Calculate atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

  • Reaction Pathway Modeling (for a specific reaction):

    • Identify the reactants, products, and plausible intermediates and transition states for the reaction of interest (e.g., oxidative addition in a Suzuki coupling).[3]

    • Perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method).

    • Verify the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

    • Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products.

    • Calculate the activation energy (the energy difference between the transition state and the reactants).

G Computational Workflow for DFT Reactivity Studies Start Start: Molecule of Interest Build Build 3D Structure Start->Build Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Freq Frequency Analysis Opt->Freq ConfirmMin Confirm Minimum (Zero Imaginary Frequencies) Freq->ConfirmMin Reactivity Calculate Reactivity Descriptors (MEP, FMO, Charges) ConfirmMin->Reactivity ReactionPath Model Reaction Pathway ConfirmMin->ReactionPath End End: Reactivity Insights Reactivity->End TSSearch Transition State Search ReactionPath->TSSearch TSFreq Transition State Frequency Analysis TSSearch->TSFreq ConfirmTS Confirm Transition State (One Imaginary Frequency) TSFreq->ConfirmTS IRC Intrinsic Reaction Coordinate (IRC) Calculation ConfirmTS->IRC ActivationEnergy Calculate Activation Energy IRC->ActivationEnergy ActivationEnergy->End

Caption: A step-by-step workflow for conducting DFT studies on molecular reactivity.

Conclusion and Future Outlook

This guide has provided a comprehensive, DFT-based comparison of the reactivity of the C4-Cl and C5-I bonds in 4-Chloro-5-iodo-2-methoxypyridine. The theoretical evidence strongly suggests a higher reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C5 position. The provided computational workflow offers a practical guide for researchers to conduct their own theoretical investigations to further refine their synthetic strategies.

As computational resources become more accessible and theoretical methods more sophisticated, the synergy between computational and experimental chemistry will continue to accelerate the pace of drug discovery. By leveraging the predictive power of DFT, researchers can minimize trial-and-error experimentation, optimize reaction conditions, and ultimately design more efficient and innovative synthetic routes to novel therapeutic agents.

References

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  • Crystal structure, Hirshfeld surface and frontier molecular orbital analysis of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione - IUCr Journals. Available at: [Link]

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  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Chloro-5-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Safety Guide

As a key building block in medicinal chemistry, 4-Chloro-5-iodo-2-methoxypyridine is a powerful reagent for the synthesis of novel molecular entities. Its unique trifunctional nature, however, necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Predicted Hazard Classification:

Hazard ClassCategoryGHS Hazard StatementRationale and Field Insights
Acute Toxicity, OralCategory 4H302: Harmful if swallowedHalogenated organic compounds can exhibit systemic toxicity upon ingestion.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinThe presence of halogens can facilitate dermal absorption, leading to potential systemic effects.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationHalogenated aromatic compounds are known to be irritants upon prolonged or repeated contact.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationAs a fine powder, the compound can easily become airborne and cause significant irritation to the eyes.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledInhalation of the dust can lead to respiratory tract irritation and potential systemic toxicity.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationThe fine particulate nature of the solid poses a direct risk to the respiratory system.

The causality behind these hazards lies in the reactivity of the halogenated pyridine ring. The electronegative chlorine and iodine atoms, combined with the pyridine nitrogen, create an electron-deficient ring system that can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Chloro-5-iodo-2-methoxypyridine. The selection of each component is based on a thorough risk assessment of the potential exposure routes.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 4-Chloro-5-iodo-2-methoxypyridine, including weighing and transferring, must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to contain the fine powder, preventing inhalation and contamination of the general laboratory environment.

PPE_Workflow start Assess Task: Handling 4-Chloro-5-iodo-2-methoxypyridine fume_hood Work within a Certified Chemical Fume Hood start->fume_hood ppe_ensemble Don Appropriate PPE fume_hood->ppe_ensemble proceed Proceed with Handling ppe_ensemble->proceed lab_coat lab_coat goggles goggles gloves gloves respirator respirator

Caption: A workflow for selecting the appropriate PPE.

Hand Protection

Double gloving with nitrile gloves is mandatory. The outer glove should be placed over the cuff of the lab coat to prevent skin exposure. Nitrile provides good resistance to a broad range of chemicals. It is crucial to change gloves immediately if they become contaminated.

Eye Protection

Chemical splash goggles that meet the ANSI Z87.1 standard are required. Safety glasses do not provide adequate protection from airborne powder or splashes.

Body Protection

A flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times.

Respiratory Protection

When working within a certified and properly functioning chemical fume hood, respiratory protection is generally not required. However, if for any reason there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved N95 respirator should be worn.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of 4-Chloro-5-iodo-2-methoxypyridine.

Preparation and Weighing
  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Before handling, ensure that a chemical spill kit is readily accessible.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 4-Chloro-5-iodo-2-methoxypyridine to the weigh boat using a clean spatula.

    • Avoid creating dust by handling the solid gently.

    • Once the desired amount is weighed, securely close the primary container.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the reaction vessel containing the weighed compound while still inside the fume hood.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Emergency and Decontamination Procedures

Spill Management
  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety officer.

    • Prevent the spread of the powder by closing doors to the affected area.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Personnel Decontamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing 4-Chloro-5-iodo-2-methoxypyridine, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

Disposal_Workflow start Generate Waste segregate Segregate Waste Streams start->segregate solid_waste solid_waste segregate->solid_waste liquid_waste liquid_waste segregate->liquid_waste package Package Waste Appropriately container container package->container end Complete Waste Manifest solid_waste->package liquid_waste->package disposal disposal container->disposal disposal->end

Caption: A workflow for the proper disposal of waste.

Waste Segregation
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Store waste containers in a designated satellite accumulation area away from incompatible materials.

Final Disposal

Follow all institutional, local, and national regulations for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste disposal company.[5]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize 4-Chloro-5-iodo-2-methoxypyridine in their pursuit of scientific advancement.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
  • Fisher Scientific. (2025).
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • Occupational Safety and Health Administration. (n.d.). OSHA Annotated Table Z-1. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine.
  • Virginia Commonwealth University. (2024).
  • Google Patents. (n.d.). WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Conference Proceedings. (n.d.). Evaluation of Surface Contamination and Cleaning Techniques on Superconducting RF Cavities.
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • PubMed Central. (n.d.).
  • United States Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubMed. (n.d.).
  • University of Washington. (2024). Anesthetic Gases: Safe Use Guidelines.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • MedChemExpress. (2025).
  • PubChem. (n.d.). 4-chloro-5-iodo-2-(methylthio)pyrimidine.

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